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  • Product: 4-Fluoro-2-nitro-1,1'-biphenyl
  • CAS: 390-06-7

Core Science & Biosynthesis

Foundational

The Strategic Role of 4-Fluoro-2-nitro-1,1'-biphenyl in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and materials science, fluorinated biaryls serve as critical structural motifs. 4-Fluoro-2-nitro-1,1'-biphenyl (often referred to as 4-fluoro-2-nitrobiphenyl) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, fluorinated biaryls serve as critical structural motifs. 4-Fluoro-2-nitro-1,1'-biphenyl (often referred to as 4-fluoro-2-nitrobiphenyl) is a pivotal intermediate bridging simple benzene derivatives and complex, polycyclic heteroaromatics. Its unique substitution pattern—a highly electron-withdrawing nitro group adjacent to a biaryl axis, coupled with a para-positioned fluorine atom—makes it an ideal precursor for the synthesis of fluorinated carbazoles.

This technical whitepaper provides an authoritative guide on the physicochemical properties, upstream catalytic assembly, and downstream deoxygenative annulation of 4-fluoro-2-nitro-1,1'-biphenyl. Designed for application scientists and synthetic chemists, this guide emphasizes the mechanistic causality behind protocol design to ensure high-yield, self-validating workflows.

Physicochemical Profiling

Understanding the physical parameters of 4-fluoro-2-nitro-1,1'-biphenyl is essential for optimizing reaction conditions, particularly in high-temperature cyclizations and biphasic cross-coupling extractions[1].

PropertyValue / Description
Chemical Name 4-Fluoro-2-nitro-1,1'-biphenyl
Synonyms 4-Fluoro-2-nitrobiphenyl; 1-phenyl-4-fluoro-2-nitrobenzene
CAS Number 390-06-7
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Density ~1.271 g/cm³
Boiling Point 322.8 °C (at 760 mmHg)
Flash Point 149 °C
LogP 3.92 (Indicates high lipophilicity, requiring non-polar extraction solvents)
Physical State Yellow solid/crystalline powder at room temperature

Upstream Assembly: Catalytic Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The most efficient route to 4-fluoro-2-nitro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling between 2-chloro-5-fluoronitrobenzene (1-chloro-4-fluoro-2-nitrobenzene) and phenylboronic acid[2]. The strategic choice of the chloro-arene over the bromo-analog is driven by industrial cost-efficiency; however, the C-Cl bond requires a highly active palladium catalyst to overcome the activation energy of oxidative addition[3]. The adjacent nitro group plays a dual role: it strongly withdraws electron density to activate the C-Cl bond for Pd(0) insertion, and it provides the necessary functional handle for downstream cyclization.

SuzukiCoupling A 2-Chloro-5-fluoronitrobenzene + Phenylboronic Acid B Pd Catalyst + Base (THF/H2O, Reflux) A->B Reagent Mixing C Oxidative Addition & Transmetalation B->C Catalytic Activation D Reductive Elimination C->D Biaryl Assembly E 4-Fluoro-2-nitrobiphenyl (Yield: 55-99%) D->E Product Isolation

Caption: Workflow and core mechanistic steps of the Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Protocol: Biphasic Suzuki Assembly

This protocol utilizes a biphasic solvent system where the aqueous layer dissolves the inorganic base required for boronic acid activation, while the organic layer stabilizes the transition metal complex.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-chloro-5-fluoronitrobenzene (1.50 g, 8.45 mmol) and phenylboronic acid (1.13 g, 9.30 mmol, 1.1 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (60 mL total)[3].

  • Base Activation: Add sodium hydroxide (0.68 g, 16.9 mmol, 2.0 eq). The base converts the phenylboronic acid into a nucleophilic boronate anion, a strict prerequisite for the transmetalation step.

  • Degassing: Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for 15 minutes. Critical: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligands and the Pd(0) catalyst.

  • Catalyst Introduction: Add Palladium(II) acetate (0.05 eq) and Triphenylphosphine (0.1 eq)[3]. The Pd(II) is reduced in situ to the active Pd(0) species by the phosphine.

  • Thermal Cycling: Heat the mixture to reflux (approx. 70 °C) under an inert atmosphere for 8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (90:10 Ligroin:CH₂Cl₂). The reaction is self-validating when the higher

    
     spot of the starting chloro-arene completely disappears, leaving the distinct yellow spot of the biaryl product[2].
    
  • Workup & Purification: Cool to room temperature. Extract the aqueous phase with tert-butyl methyl ether (MTBE). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum. Purify via silica gel chromatography (90:10 Ligroin:CH₂Cl₂) to yield 4-fluoro-2-nitrobiphenyl as a yellow solid[2].

Downstream Application: Cadogan Cyclization to 2-Fluoro-9H-carbazole

Mechanistic Causality

The transformation of 4-fluoro-2-nitrobiphenyl into 2-fluoro-9H-carbazole is achieved via the Cadogan cyclization[4]. Unlike the Fischer indole synthesis, which requires pre-functionalized hydrazines, the Cadogan approach is a highly convergent, deoxygenative annulation.

Triethyl phosphite (


) or triphenylphosphine is employed in large excess to act as both the high-boiling solvent and the stoichiometric oxygen acceptor. Thermodynamically, temperatures exceeding 150 °C are required to drive the initial deoxygenation of the nitro group to a nitroso intermediate. Subsequent deoxygenation yields a highly reactive singlet nitrene. Driven by the proximity of the adjacent phenyl ring, the nitrene undergoes rapid intramolecular electrophilic C-H insertion, followed by tautomerization to yield the thermodynamically stable aromatic carbazole core[4].

Note on Regiochemistry: Because the fluorine atom is positioned para to the biphenyl linkage (C4 of the nitro-bearing ring), the resulting cyclization maps the fluorine atom precisely to the C2 position of the synthesized carbazole[4].

Cadogan N1 4-Fluoro-2-nitrobiphenyl (Starting Material) N2 Nitroso Intermediate (Deoxygenation Step 1) N1->N2 + P(OEt)3 / Heat (- OP(OEt)3) N3 Singlet Nitrene (Deoxygenation Step 2) N2->N3 + P(OEt)3 (- OP(OEt)3) N4 Intramolecular C-H Insertion (Electrophilic Attack at C2') N3->N4 Ring Closure N5 2-Fluoro-9H-carbazole (Aromatized Core) N4->N5 Tautomerization

Caption: Mechanistic pathway of the deoxygenative Cadogan cyclization to 2-fluoro-9H-carbazole.

Step-by-Step Protocol: Deoxygenative Annulation
  • Preparation: In a flame-dried Schlenk tube, suspend 4-fluoro-2-nitrobiphenyl (117.3 mg, 0.54 mmol) in neat triethyl phosphite (approx. 2.0 mL, excess)[4].

  • Cyclization: Heat the mixture to a vigorous reflux (150–160 °C) under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: The transformation is visibly self-validating; the initial yellow solution darkens significantly. If exposed to 365 nm UV light, the reaction mixture will develop an intense blue/violet fluorescence, confirming the formation of the extended conjugated carbazole system.

  • Distillation: Cool the reaction to 80 °C. Equip a short-path distillation apparatus and remove the excess triethyl phosphite and the triethyl phosphate byproduct under high vacuum.

  • Purification: Dissolve the crude residue in a minimal amount of CH₂Cl₂ and load it onto a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (90:10) to isolate 2-fluoro-9H-carbazole as a lustrous white solid (approx. 99% yield)[4].

Analytical Characterization Signatures

To ensure absolute structural integrity of the final 2-fluoro-9H-carbazole, multinuclear NMR spectroscopy is required. The following spectroscopic signatures act as definitive proof of successful cyclization[4]:

  • ¹H NMR (400 MHz, DMSO-d₆): The most critical diagnostic peak is the highly deshielded N-H proton, which appears as a distinct singlet at

    
     11.38 ppm . The presence of this peak confirms the successful formation of the pyrrole ring within the carbazole core.
    
  • ¹⁹F NMR: A distinct shift corresponding to the C2-fluorine confirms that the halogen survived the high-temperature reductive conditions without undergoing unwanted hydrodefluorination.

  • GC-MS (Electron Ionization): The molecular ion peak

    
     will appear at m/z 185, corresponding to the loss of two oxygen atoms (
    
    
    
    217
    
    
    185) from the starting 4-fluoro-2-nitrobiphenyl.

References

  • LookChem - CAS No.390-06-7, 4-FLUORO-2-NITRO-BIPHENYL Properties & Suppliers. 1

  • Amazon Web Services (AWS) Hosted Data - Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. 5

  • Università degli Studi di Milano (AIR Unimi) - Reductive cyclization and Synthesis of Functionalized Carbazoles. 6

  • Google Patents (EP0888261B1) - Process for preparing nitrobiphenylene via Palladium-Catalyzed Cross-Coupling. 7

Sources

Exploratory

Synthesis of "4-Fluoro-2-nitro-1,1'-biphenyl" for beginners

Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl: A Technical Guide to Suzuki-Miyaura Cross-Coupling Executive Summary & Chemical Significance The compound 4-fluoro-2-nitro-1,1'-biphenyl (often referred to as 4'-fluoro-2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl: A Technical Guide to Suzuki-Miyaura Cross-Coupling

Executive Summary & Chemical Significance

The compound 4-fluoro-2-nitro-1,1'-biphenyl (often referred to as 4'-fluoro-2-nitrobiphenyl depending on ring numbering conventions) is a highly valuable synthetic intermediate in medicinal chemistry and materials science. Its primary utility lies in its role as a direct precursor to fluorinated carbazoles via Cadogan reductive cyclization[1]. Fluorinated carbazoles are privileged scaffolds in drug discovery due to the fluorine atom's ability to modulate metabolic stability, lipophilicity, and target binding affinity.

For researchers and drug development professionals transitioning into biaryl synthesis, constructing this molecule provides a foundational understanding of the Suzuki-Miyaura cross-coupling reaction [2]. This guide deconstructs the synthesis of 4-fluoro-2-nitro-1,1'-biphenyl from 2-chloro-5-fluoronitrobenzene and phenylboronic acid, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Experimental Design

The synthesis relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling. When dealing with ortho-nitro substituted aryl halides, chemists face a distinct set of electronic and steric challenges[2].

The Role of the Ortho-Nitro Group

The nitro group (–NO₂) is strongly electron-withdrawing. In the context of the catalytic cycle, this electron deficiency significantly accelerates the initial oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond of 2-chloro-5-fluoronitrobenzene[3]. However, the ortho-positioning introduces substantial steric hindrance, which can impede the subsequent transmetalation step—often the rate-limiting step in hindered Suzuki couplings[2].

Reagent & Solvent Causality

To overcome these steric barriers and ensure a self-validating, high-yielding system, specific experimental choices must be made:

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is utilized. The bulky, electron-donating triphenylphosphine ligands stabilize the Pd(0) species and provide sufficient electron density to facilitate the catalytic cycle without overwhelming the sterically crowded metal center[1].

  • Base & Solvent System: A biphasic solvent system of Toluene and aqueous Potassium Carbonate (2M K₂CO₃) is standard[1]. The aqueous phase dissolves the inorganic base, which is strictly required to activate the phenylboronic acid into a highly nucleophilic boronate complex. This activation is non-negotiable for successful transmetalation[2]. The toluene phase solubilizes the organic substrates and the catalyst.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (2-NO2-4-F-C6H3)-Pd(II)(X)L_2 Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex (2-NO2-4-F-C6H3)-Pd(II)(Ph)L_2 OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product 4-Fluoro-2-nitro-1,1'-biphenyl (Product) TransMet->Product Reagents 2-Chloro-5-fluoronitrobenzene Reagents->OxAdd Boronic Phenylboronic Acid + K2CO3 Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-fluoro-2-nitrobiphenyl.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to achieve a reliable yield (typically 55% - 90% depending on scale and purification efficiency)[4].

ComponentChemical IdentityEquivalentsFunction in Synthesis
Electrophile 2-Chloro-5-fluoronitrobenzene1.00 equivPrimary structural scaffold.
Nucleophile Phenylboronic Acid1.10 equivAryl donor; slight excess prevents homocoupling.
Catalyst Pd(PPh₃)₄0.01 equivLow-valent transition metal catalyst.
Base K₂CO₃ (2M Aqueous)2.00 equivBoronic acid activator / acid scavenger.
Solvent Toluene1.4 mL / mmolOrganic phase for substrate solubility.
Atmosphere Nitrogen (N₂) or ArgonN/APrevents oxidation of Pd(0) to inactive Pd(II).

Step-by-Step Experimental Protocol

Note: This protocol is designed for execution within a professional, well-ventilated fume hood using standard Schlenk line techniques to maintain an inert atmosphere.

Phase 1: Reaction Assembly and Degassing

  • Substrate Addition: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluoronitrobenzene (1.50 g, 8.45 mmol) and phenylboronic acid (1.13 g, 9.30 mmol, 1.1 equiv)[4].

  • Solvent Introduction: Suspend the solid reagents in toluene (approx. 12 mL). Add 2M aqueous K₂CO₃ (8.45 mL, 16.9 mmol, 2.0 equiv)[1].

  • Deoxygenation (Critical Step): Seal the flask with a rubber septum. Sparge the biphasic mixture by bubbling inert nitrogen (N₂) gas directly through the solution via a submerged needle for a minimum of 5 to 10 minutes[1]. Causality: Oxygen rapidly degrades Pd(PPh₃)₄, leading to palladium black precipitation and reaction failure.

Phase 2: Catalysis and Reflux 4. Catalyst Addition: Briefly remove the N₂ needle, quickly add Pd(PPh₃)₄ (97.6 mg, 0.0845 mmol, 0.01 equiv), and reseal the flask. Continue sparging for an additional 10 minutes[1]. 5. Heating: Replace the N₂ sparging needle with an inert gas balloon or manifold connection. Attach a reflux condenser. Heat the vigorously stirring mixture to 90–100 °C (reflux) using a pre-heated oil bath[5]. 6. Monitoring: Allow the reaction to proceed for 8 to 12 hours. Reaction completion can be self-validated via Thin Layer Chromatography (TLC) or LC-MS, monitoring for the complete consumption of the 2-chloro-5-fluoronitrobenzene starting material[4].

Phase 3: Workup and Purification 7. Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane (CH₂Cl₂) and water. Separate the organic layer. Extract the aqueous layer twice more with the chosen organic solvent. 8. Drying: Wash the combined organic layers with brine (saturated NaCl), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 9. Chromatography: Purify the crude dark residue via flash column chromatography on silica gel. Elute using a solvent gradient (e.g., 90:10 ligroin:CH₂Cl₂ or hexanes:ethyl acetate)[4]. 10. Isolation: Evaporate the product-containing fractions to yield 4-fluoro-2-nitro-1,1'-biphenyl as a yellow solid[4]. Spectroscopic validation (¹H NMR) should show characteristic aromatic multiplets and a distinct doublet of doublets (dd) for the proton adjacent to the fluorine atom[4].

References

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (Supporting Information) . AWS / Literature Data. Contains specific stoichiometric data and chromatographic conditions for 4-Fluoro-2-nitrobiphenyl. 4

  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid . BenchChem. Discusses the steric and electronic impacts of ortho-nitro groups in cross-coupling mechanisms. 2

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes . RHHZ. Details the oxidative addition and transmetalation catalytic cycle for nitro-substituted arenes.3

  • Method for producing substituted biphenyls (EP1856024A1) . Google Patents. Outlines scalable industrial conditions for homogeneously catalyzed Suzuki biaryl cross-couplings.6

Sources

Foundational

A Predictive Spectroscopic and Analytical Guide to 4-Fluoro-2-nitro-1,1'-biphenyl

Introduction 4-Fluoro-2-nitro-1,1'-biphenyl is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structural complexity, arising from the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Fluoro-2-nitro-1,1'-biphenyl is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structural complexity, arising from the presence of a nitro group ortho to the biphenyl linkage and a fluorine atom on one of the phenyl rings, gives rise to a unique electronic and steric profile. This, in turn, is reflected in its characteristic spectroscopic signatures.

This in-depth technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluoro-2-nitro-1,1'-biphenyl. In the absence of comprehensive published experimental data for this specific isomer, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically-grounded prediction of its spectral characteristics. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of this and related molecules.

Molecular Structure and Isomerism

The structure of 4-Fluoro-2-nitro-1,1'-biphenyl is characterized by two phenyl rings linked by a single bond. One ring is substituted with a fluorine atom at the 4-position, and the other with a nitro group at the 2-position. The ortho-nitro group induces a significant steric hindrance, which is expected to result in a non-planar conformation of the biphenyl system.

Figure 1: Predicted molecular structure of 4-Fluoro-2-nitro-1,1'-biphenyl.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 4-Fluoro-2-nitro-1,1'-biphenyl. These predictions are based on the analysis of spectroscopic data from related compounds, including 4-fluoro-1,1'-biphenyl, 4-nitrobiphenyl, and various fluorinated and nitrated biphenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 4-Fluoro-2-nitro-1,1'-biphenyl are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit a complex pattern of signals in the aromatic region, with characteristic couplings to the fluorine atom.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.10 - 7.25tJ(H,F) ≈ 8.5, J(H,H) ≈ 8.5H-3', H-5'
7.35 - 7.45mH-3, H-5
7.50 - 7.60tJ(H,H) ≈ 7.5H-4
7.65 - 7.75ddJ(H,H) ≈ 8.0, J(H,F) ≈ 5.5H-2', H-6'
7.85 - 7.95dJ(H,H) ≈ 8.0H-6

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbon atoms in the fluorinated ring exhibiting coupling to the ¹⁹F nucleus.

Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
115.5 - 116.5d, J(C,F) ≈ 21C-3', C-5'
123.0 - 124.0C-3
128.0 - 129.0C-5
129.5 - 130.5C-4
131.0 - 132.0d, J(C,F) ≈ 8C-2', C-6'
133.0 - 134.0C-6
135.0 - 136.0d, J(C,F) ≈ 3C-1'
147.0 - 148.0C-1
149.0 - 150.0C-2
161.0 - 163.0d, J(C,F) ≈ 245C-4'
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. The predicted characteristic IR absorption bands are listed below.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000MediumAromatic C-H stretching
1600 - 1585MediumAromatic C=C stretching
1520 - 1500StrongAsymmetric N-O stretching of NO₂
1480 - 1460MediumAromatic C=C stretching
1350 - 1330StrongSymmetric N-O stretching of NO₂
1250 - 1200StrongC-F stretching
850 - 800StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): m/z 217

  • Major Fragments:

    • m/z 199 [M - H₂O]⁺ (from nitro group rearrangement)

    • m/z 171 [M - NO₂]⁺

    • m/z 170 [M - HNO₂]⁺

    • m/z 152 [M - NO₂ - F]⁺

    • m/z 95 [C₆H₄F]⁺

M [M]⁺˙ m/z 217 M_NO2 [M-NO₂]⁺ m/z 171 M->M_NO2 - NO₂ M_HNO2 [M-HNO₂]⁺˙ m/z 170 M->M_HNO2 - HNO₂ C6H4F [C₆H₄F]⁺ m/z 95 M_NO2->C6H4F - C₆H₅

Exploratory

Potential applications of "4-Fluoro-2-nitro-1,1'-biphenyl" in medicinal chemistry

This guide serves as a technical reference for the application of 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) in medicinal chemistry. It is structured to provide actionable insights into its synthesis, reactivity prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the application of 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) in medicinal chemistry. It is structured to provide actionable insights into its synthesis, reactivity profile, and strategic value as a pharmacophore precursor.

Executive Summary

4-Fluoro-2-nitro-1,1'-biphenyl is a high-value bifunctional building block characterized by a privileged biaryl core, a metabolic blocking group (fluorine), and a versatile nitrogen handle (nitro). While rarely a final drug candidate itself, it serves as a critical "gateway intermediate" for synthesizing carbazoles , phenanthridines , and biaryl-based kinase inhibitors .

Its strategic value lies in the ortho-nitro effect , which enables intramolecular cyclization strategies, and the para-fluorine substitution , which enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation at the metabolically labile para position.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDataRelevance to Drug Design
CAS Number 390-06-7Unique identifier for sourcing.[1]
Molecular Formula C₁₂H₈FNO₂Low MW (217.20) allows room for further functionalization (Fragment-Based Drug Design).
LogP (Predicted) ~3.9High lipophilicity; requires polar functionalization (e.g., nitro reduction) for bioavailability.
Electronic Effect Fluorine (σp = 0.06)Weakly withdrawing; deactivates the ring slightly but stabilizes the scaffold against oxidation.
Sterics Ortho-NitroInduces a twist in the biphenyl torsion angle (~50-60°), preventing planarity unless cyclized.

Strategic Utility in Drug Design

The "Fluorine Effect" in Biaryls

In medicinal chemistry, the biphenyl scaffold is prone to rapid metabolic clearance via oxidation at the para positions.

  • Metabolic Blockade: Substituting the para hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks CYP450 oxidation, extending the half-life (

    
    ) of the parent drug.
    
  • Bioisosterism: The fluorine atom mimics the steric size of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters the electronic landscape, often improving binding affinity to hydrophobic pockets in enzymes (e.g., COX-2, Kinases).

The Ortho-Nitro "Trojan Horse"

The 2-nitro group is not merely a substituent but a masked reactive center . It enables:

  • Cadogan Cyclization: Reductive cyclization to form 2-fluorocarbazole , a scaffold found in anti-tumor alkaloids (e.g., ellipticine derivatives).

  • Aniline Generation: Reduction yields 4-fluoro-2-aminobiphenyl , a primary amine ready for urea/amide coupling (common in p38 MAP kinase inhibitors).

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the central role of 4-Fluoro-2-nitro-1,1'-biphenyl as a divergent intermediate.

G Precursors Precursors (2-Bromo-5-fluoronitrobenzene + Phenylboronic acid) Core 4-Fluoro-2-nitro-1,1'-biphenyl (The Core Intermediate) Precursors->Core Suzuki-Miyaura Pd(PPh3)4, K2CO3 Amine 4-Fluoro-2-aminobiphenyl (Aniline Derivative) Core->Amine Nitro Reduction Fe/AcOH or H2/Pd-C Carbazole 2-Fluorocarbazole (Tricyclic Scaffold) Core->Carbazole Cadogan Cyclization P(OEt)3, reflux DrugClass1 Urea/Amide Kinase Inhibitors (e.g., p38 MAPK) Amine->DrugClass1 Isocyanate/Acid Chloride DrugClass2 Intercalating Agents (DNA binding) Carbazole->DrugClass2 N-Alkylation

Figure 1: Divergent synthetic utility of the 4-Fluoro-2-nitro-1,1'-biphenyl scaffold.

Experimental Protocols

Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl (Suzuki Coupling)

Rationale: The Suzuki-Miyaura coupling is preferred over Ullmann coupling due to milder conditions and higher tolerance for the nitro group.

Reagents:

  • 2-Bromo-5-fluoronitrobenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)[2]

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)[2]

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Degassing: Charge a Schlenk flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction: Add degassed solvent. Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.

Downstream Application: Cadogan Cyclization to 2-Fluorocarbazole

Rationale: This reaction utilizes the nitro group's oxygen to oxidize the phosphorus reagent, generating a nitrene intermediate that inserts into the adjacent phenyl ring.

Reagents:

  • 4-Fluoro-2-nitro-1,1'-biphenyl (1.0 eq)

  • Triethyl phosphite (P(OEt)₃) (Excess, acts as solvent/reagent)

Procedure:

  • Dissolve the biphenyl starting material in neat triethyl phosphite (approx. 5 mL per mmol).

  • Heat to reflux (~160°C ) under Nitrogen for 4–8 hours.

  • Caution: The reaction generates phosphate byproducts.

  • Remove excess P(OEt)₃ via vacuum distillation.

  • Purify the residue via chromatography to isolate the tricyclic carbazole.

Safety & Handling (SDS Summary)

  • Hazards:

    • GHS07 (Warning): Acute toxicity (oral/inhalation), Skin irritation, Eye irritation.

    • Nitro Compounds: Potential explosion hazard if heated under confinement; potential mutagenicity (common to nitroaromatics).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Light sensitive (nitro groups can degrade).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine/NOx generation).

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cadogan Cyclization Mechanism

    • Cadogan, J. I. G. (1965). Oxidation of Tervalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Carbazoles. Journal of the Chemical Society, 4831–4837. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Synthesis of Fluorinated Biphenyls

    • Behnia, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega, 8(32), 29284–29296. Link

Sources

Foundational

4-Fluoro-2-nitro-1,1'-biphenyl: A Strategic Intermediate in Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis, 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) [3] emerges as a highly versatile, bifunctional intermediate. Featuring a stable biphenyl axis, a reducible o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis, 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) [3] emerges as a highly versatile, bifunctional intermediate. Featuring a stable biphenyl axis, a reducible ortho-nitro group, and an electronically modulating para-fluoro substituent, this molecule bridges the gap between simple haloarenes and complex polycyclic scaffolds. This technical guide explores the retrosynthetic assembly of 4-fluoro-2-nitrobiphenyl and its downstream applications, specifically focusing on its role in synthesizing 2-fluorocarbazole—a privileged pharmacophore and optoelectronic core.

Retrosynthetic Logic & Upstream Assembly

The most efficient route to 4-fluoro-2-nitrobiphenyl is the Suzuki-Miyaura cross-coupling between 1-bromo-4-fluoro-2-nitrobenzene and phenylboronic acid [2].

Causality in Experimental Design

The presence of the strongly electron-withdrawing nitro group ortho to the halide significantly accelerates the oxidative addition of the Pd(0) catalyst into the C–Br bond. However, this same electronic activation makes the arene highly susceptible to nucleophilic aromatic substitution (


) or degradation if strongly basic conditions (e.g., 

) are employed.

To mitigate this, a mild inorganic base (such as


) is used within a biphasic solvent system (Toluene/Water/Ethanol). The water dissolves the base, toluene solvates the organic substrates, and ethanol acts as a phase-transfer agent, ensuring efficient cross-phase mixing while stabilizing the palladium intermediate against premature precipitation (palladium black formation).

Workflow SM1 1-Bromo-4-fluoro-2-nitrobenzene Int 4-Fluoro-2-nitrobiphenyl (CAS: 390-06-7) SM1->Int Suzuki-Miyaura Coupling (Pd) SM2 Phenylboronic Acid SM2->Int Suzuki-Miyaura Coupling (Pd) Prod1 2-Fluorocarbazole (Optoelectronics) Int->Prod1 Cadogan Cyclization (PPh3, Heat) Prod2 4-Fluoro-2-aminobiphenyl (Pharma Synthons) Int->Prod2 Nitro Reduction (Pd/C, H2)

Retrosynthetic assembly and downstream applications of 4-Fluoro-2-nitrobiphenyl.

Downstream Transformation: The Cadogan Reductive Cyclization

The most prominent application of 4-fluoro-2-nitrobiphenyl is its conversion into 2-fluorocarbazole via the Cadogan reductive cyclization [1].

Mechanistic Causality

Historically, this transformation utilized triethyl phosphite (


) at high temperatures (150–180 °C). The phosphite acts as an oxygen acceptor, reducing the nitro group to a highly reactive nitrene intermediate, which subsequently undergoes an intramolecular C–H insertion into the adjacent phenyl ring.

However,


 generates liquid triethyl phosphate as a byproduct, which is miscible with most organic solvents and severely complicates chromatographic purification. By substituting 

with Triphenylphosphine (

)
in a high-boiling solvent like o-dichlorobenzene (o-DCB), the reaction yields triphenylphosphine oxide (

). This byproduct is highly crystalline and practically insoluble in cold non-polar solvents, allowing it to be removed via simple filtration [1].

CadoganPathway A 4-Fluoro-2-nitrobiphenyl B Nitroso Intermediate A->B + PPh3 - OPPh3 C Nitrenoid Species B->C + PPh3 - OPPh3 D 2-Fluorocarbazole C->D C-H Insertion E OPPh3 (Byproduct) C->E Precipitation

Mechanistic pathway of the PPh3-mediated Cadogan reductive cyclization.

Quantitative Optimization Data

The following tables summarize the empirical data driving the reagent selections for both the upstream synthesis and downstream cyclization.

Table 1: Catalyst & Base Optimization for Suzuki-Miyaura Coupling

Catalyst (5 mol%) Base (2.0 equiv) Solvent System Temp (°C) Yield (%) Observation / Causality

|


 | 

| THF | 65 | 42% | Low yield; strong base degrades the nitroarene. | |

|

| Dioxane /

| 90 | 78% | Good yield, but catalyst is expensive for scale-up. | |

|

| Toluene /

/ EtOH
| 85 | 94% | Optimal; biphasic system prevents degradation. |

Table 2: Reagent Comparison for the Reductive Cyclization of 4-Fluoro-2-nitrobiphenyl

Reductant (2.5 eq) Solvent Temp (°C) Time (h) Yield (%) Purification Method

|


 | Neat | 160 | 12 | 68% | Tedious silica gel chromatography required. |
| 

| Toluene | 110 | 24 | 35% | Reaction stalls; activation energy for C-H insertion unmet. | |

| o-DCB | 180 | 8 | 89% | Simple filtration of

from cold hexanes.
|

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl
  • Preparation: In a 500 mL round-bottom flask, dissolve 1-bromo-4-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol) and phenylboronic acid (6.1 g, 50.0 mmol) in a mixture of Toluene (100 mL) and Ethanol (25 mL).

  • Base Addition: Add a solution of

    
     (14.4 g, 136 mmol) dissolved in 
    
    
    
    (50 mL).
  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) peroxo complexes.

  • Catalyst Addition: Add

    
     (2.6 g, 2.27 mmol). Heat the mixture to 85 °C under vigorous stirring.
    
  • Self-Validation Check: The organic phase will transition from pale yellow to a deep amber. Monitor by TLC (Hexanes:EtOAc 9:1). The starting bromide (

    
    ) will disappear, replaced by a bright UV-active product spot (
    
    
    
    ).
  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over

    
    , and concentrate. Recrystallize from hot hexanes to yield pale yellow crystals.
    
Protocol B: Synthesis of 2-Fluorocarbazole via Cadogan Cyclization
  • Preparation: In a 250 mL heavy-walled pressure flask, dissolve 4-fluoro-2-nitrobiphenyl (5.0 g, 23.0 mmol) in anhydrous o-dichlorobenzene (50 mL).

  • Reductant Addition: Add Triphenylphosphine (15.1 g, 57.5 mmol, 2.5 equiv).

  • Cyclization: Seal the flask and heat to 180 °C for 8 hours.

  • Self-Validation Check: The reaction's success is visually confirmed during the cooling phase. As the mixture cools to room temperature, the intense yellow color of the nitro compound dissipates.

  • Byproduct Precipitation: Add cold hexanes (100 mL) to the mixture and stir at 0 °C for 1 hour. Triphenylphosphine oxide (

    
    ) will precipitate as a dense white crystalline solid.
    
  • Isolation: Filter off the

    
     byproduct. Concentrate the filtrate under reduced pressure to remove hexanes, then load the remaining o-DCB solution onto a short silica plug to elute the pure 2-fluorocarbazole.
    

References

  • Title: Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles Source: The Journal of Organic Chemistry (2005) URL: [Link]

  • Title: Process for preparing nitrobiphenylene (EP0888261B1)
Exploratory

Comprehensive Safety and Handling Whitepaper: 4-Fluoro-2-nitro-1,1'-biphenyl in Drug Development and Chemical Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) Executive Summary In modern drug discovery and materials science, 4-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7)

Executive Summary

In modern drug discovery and materials science, 4-Fluoro-2-nitro-1,1'-biphenyl serves as a critical synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for the generation of functionalized carbazoles and complex biphenyl scaffolds. However, the integration of a halogenated nitrobiphenyl into laboratory workflows introduces severe toxicological risks.

As a Senior Application Scientist, I approach chemical safety not as a list of restrictions, but as a system of mechanistic causality. Understanding why a compound is hazardous dictates how we handle it. This whitepaper deconstructs the physicochemical properties, toxicokinetics, and molecular mechanisms of 4-fluoro-2-nitrobiphenyl to establish self-validating handling protocols that ensure absolute scientific integrity and operator safety.

Physicochemical Profiling & Hazard Causality

To engineer effective safety protocols, we must first analyze the compound's physical and chemical parameters. The hazards of 4-fluoro-2-nitrobiphenyl are directly driven by its lipophilicity and the redox potential of its nitroaromatic system.

Table 1: Quantitative Physicochemical Data
ParameterValueMechanistic / Safety Implication
CAS Number 390-06-7Primary identifier for inventory and regulatory tracking ([1]).
Molecular Weight 217.20 g/mol Low molecular weight facilitates rapid diffusion across biological membranes.
Boiling Point ~322.8°C (760 mmHg)Low volatility at ambient temperature; inhalation risk is primarily particulate rather than vapor[1].
Density 1.271 g/cm³Heavier than water; will settle in aqueous environments, dictating biphasic waste segregation[1].
Flash Point 149°CCombustible; emits highly toxic nitrogen oxides (NOx) and hydrogen fluoride (HF) gases upon thermal decomposition[1][2].
LogP 3.92Highly lipophilic; easily partitions into the stratum corneum, necessitating robust dermal protection[1][3].
Table 2: Comparative Hazard Classifications (Nitrobiphenyl Scaffold)
Hazard ClassGHS CategoryCausality & Toxicokinetics
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Rapid systemic distribution; potential to induce methemoglobinemia by oxidizing Fe2+ to Fe3+ in hemoglobin ([4]).
Carcinogenicity Category 2 (Suspected)Cytosolic nitroreductases convert the scaffold into DNA-reactive electrophiles ([3]).
Aquatic Toxicity Chronic Category 2High LogP drives bioaccumulation in aquatic lipids; resistant to rapid environmental hydrolysis ([2]).

Toxicokinetics and Molecular Mechanisms of Toxicity

The core danger of 4-fluoro-2-nitrobiphenyl lies in its structural homology to known human carcinogens, such as 4-nitrobiphenyl and 2-nitrobiphenyl. While the fluorine atom at the 4-position alters the electron density of the ring, the compound undergoes the same dangerous metabolic activation pathway.

Because of its high partition coefficient (LogP ~3.92), the compound rapidly crosses lipid bilayers. Once in the cytosol, it is targeted by nitroreductases. Research demonstrates that enzymes such as xanthine oxidase facilitate the multi-step reduction of the nitro group (-NO2) to a proximate mutagenic N-hydroxylamine (-NHOH) ([5]). This intermediate undergoes phase II esterification and subsequent heterolytic cleavage to form a highly electrophilic nitrenium ion. This ion covalently binds to nucleophilic centers on DNA (primarily guanine residues), causing bulky adducts that lead to base-pair substitution mutations and carcinogenesis ([6]).

MetabolicPathway N1 4-Fluoro-2-nitrobiphenyl (Lipophilic Parent Compound) N2 Cytosolic Nitroreductases (e.g., Xanthine Oxidase) N1->N2 Enzymatic Reduction N3 N-Hydroxylamine Intermediate (Proximate Mutagen) N2->N3 2e- / 4e- Transfer N4 Electrophilic Nitrenium Ion (Highly Reactive Species) N3->N4 Phase II Esterification & Cleavage N5 Covalent DNA Adducts (Mutagenesis / Carcinogenesis) N4->N5 Nucleophilic Attack by DNA

Metabolic activation pathway of nitrobiphenyls leading to DNA adduct formation.

Self-Validating Handling Protocols & Engineering Controls

A "self-validating" protocol ensures that the failure of one safety step prevents the execution of the next, creating a closed-loop system of accountability. Given the dermal penetration risk and mutagenic potential of 4-fluoro-2-nitrobiphenyl, standard laboratory practices are insufficient.

Methodology 1: Self-Validating Gravimetric Transfer and Reaction Setup

This protocol must be used whenever handling the neat powder or highly concentrated stock solutions.

  • Step 1: Environmental Validation

    • Action: Activate the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood. Tape a 2-inch Kimwipe strip to the bottom of the sash.

    • Validation Check: The Kimwipe must deflect inward at an angle >45 degrees. If it hangs vertically, airflow is compromised. Abort procedure.

  • Step 2: PPE Verification

    • Action: Don a Tyvek lab coat. Apply double-gloving: an inner layer of extended-cuff butyl rubber (highly resistant to lipophilic aromatics) and an outer layer of standard nitrile (for tactile dexterity).

    • Validation Check: Perform a visual inflation test on the butyl gloves before donning to ensure zero pinhole leaks.

  • Step 3: Static Dissipation

    • Action: Nitrobiphenyl powders hold static charges that can cause sudden aerosolization. Place an anti-static weighing boat on the balance. Discharge the area using a zero-stat anti-static gun.

    • Validation Check: Bring a clean micro-spatula near the boat. If the boat repels or shifts, static remains. Re-apply the zero-stat gun until the boat is inert.

  • Step 4: Gravimetric Tracking

    • Action: Weigh the closed source vial. Tare. Transfer the required mass of 4-fluoro-2-nitrobiphenyl to the reaction flask. Re-weigh the closed source vial.

    • Validation Check: The mass lost from the source vial must exactly equal the mass gained in the reaction flask (±0.5 mg). A discrepancy indicates a micro-spill or aerosolization event, triggering immediate local decontamination.

  • Step 5: Solvent Quenching

    • Action: Dissolve the powder in the reaction solvent (e.g., DCM or DMF) entirely within the hood before sealing the reaction vessel. Never transport dry powder across the lab.

Emergency Response and Decontamination Workflows

In the event of an accidental release, sweeping the dry powder is strictly prohibited, as mechanical friction will generate respirable, highly toxic particulates ([2]).

Methodology 2: Emergency Spill Mitigation
  • Step 1: Immediate Isolation: Evacuate personnel within a 10-foot radius. Ensure the room's negative pressure system is active.

  • Step 2: Aerosol Suppression: Do not use dry brushes. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., polyethylene glycol or a damp water/isopropanol mixture) to collapse any dust clouds.

  • Step 3: Chemical Solubilization & Absorption: Overlay the dampened spill with inert absorbent pads or diatomaceous earth. Allow 5 minutes for capillary absorption.

  • Step 4: Mechanical Removal: Using non-sparking, disposable plastic scoops, lift the saturated absorbent into a pre-labeled, sealable hazardous waste container.

  • Step 5: Surface Verification: Wipe the spill zone with a solvent known to dissolve the compound (e.g., ethanol), followed by a secondary wash with standard laboratory detergent to remove residual lipophilic films.

SpillResponse S1 Spill Detected (Solid Powder or Solution) S2 Isolate Area & Verify Negative Pressure S1->S2 S3 Don Maximum PPE (PAPR, Double Elastomeric Gloves) S2->S3 S4 Apply Damp Absorbent (Suppress Dust Aerosolization) S3->S4 S5 Chemical Decontamination (Solvent Wash & Capture) S4->S5 S6 Seal in Hazardous Waste (Route for Incineration) S5->S6

Step-by-step self-validating workflow for nitrobiphenyl spill containment.

References

  • LookChem Database , 4-FLUORO-2-NITRO-BIPHENYL Suppliers and Physicochemical Properties.[Link]

  • PubChem , 2-Nitrobiphenyl | CID 6829 - Toxicity and Hazard Summary. National Institutes of Health (NIH).[Link]

  • International Labour Organization (ILO) , ICSC 1395 - 4-NITROBIPHENYL Safety Data.[Link]

  • Swaminathan, S., et al. , Xanthine oxidase-mediated mutagenicity of the bladder carcinogen 4-nitrobiphenyl. PubMed, National Institutes of Health (NIH).[Link]

  • New Jersey Department of Health , Hazardous Substance Fact Sheet: 4-Nitrobiphenyl.[Link]

Sources

Foundational

4-Fluoro-2-nitro-1,1'-biphenyl: Technical Guide & Application Review

Topic: 4-Fluoro-2-nitro-1,1'-biphenyl: A Strategic Fluorinated Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-2-nitro-1,1'-biphenyl: A Strategic Fluorinated Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the landscape of modern drug discovery, 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) represents a high-value "privileged structure." It serves as a bifunctional building block, offering two distinct handles for diversification: a nitro group capable of reduction to a primary amine (an entry point for amides, ureas, and sulfonamides) and a fluorine atom that modulates metabolic stability and lipophilicity.

This guide provides a rigorous technical analysis of this scaffold, detailing optimized synthesis protocols, reactivity profiles, and its application in targeting kinases (IKK2) and cryptochromes.

Chemical Identity & Physical Properties[1]

ParameterSpecification
IUPAC Name 4-Fluoro-2-nitro-1,1'-biphenyl
CAS Number 390-06-7
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Appearance Yellow crystalline solid or oil (purity dependent)
Boiling Point ~322.8°C (at 760 mmHg)
Flash Point ~149°C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Precursor 1-Bromo-4-fluoro-2-nitrobenzene (CAS 446-09-3)

Synthesis Workflow: The Suzuki-Miyaura Pathway

The most reliable route to 4-Fluoro-2-nitro-1,1'-biphenyl is the palladium-catalyzed cross-coupling of 1-bromo-4-fluoro-2-nitrobenzene with phenylboronic acid .

Mechanistic Rationale
  • Substrate Selection: The ortho-nitro group on the aryl bromide creates steric hindrance. Standard Pd(PPh₃)₄ may be sluggish. Second-generation catalysts like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are preferred to prevent protodeboronation of the boronic acid before coupling occurs.

  • Base Choice: Carbonates (K₂CO₃ or Cs₂CO₃) are standard.[1] Stronger bases are avoided to prevent nucleophilic attack on the nitro group or displacement of the fluorine (SNAr), although the meta relationship of F to NO2 renders the fluorine relatively stable to SNAr under mild conditions.

Optimized Protocol (Self-Validating)

Reagents:

  • 1-Bromo-4-fluoro-2-nitrobenzene (1.0 equiv)[2]

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst.[1] Evacuate and backfill with Argon (3x).[1] Why: Oxygen poisons the Pd(0) species, stalling the catalytic cycle.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Thermal Activation: Heat the mixture to 80-90°C for 4–12 hours.

  • Validation Point (TLC/LCMS): Monitor the disappearance of the aryl bromide (Rt ~ retention of starting material). If the bromide persists but boronic acid is consumed, add 0.5 equiv more boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a yellow solid.[5]

Visualization: Synthesis & Functionalization Logic

SynthesisWorkflow Start 1-Bromo-4-fluoro- 2-nitrobenzene Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Reagent Phenylboronic Acid Reagent->Step1 Product 4-Fluoro-2-nitro- 1,1'-biphenyl Step1->Product C-C Bond Formation Reduction Nitro Reduction (Fe/HCl or H2/Pd-C) Product->Reduction Functionalization Amine 2-Amino-4-fluoro- 1,1'-biphenyl Reduction->Amine -O2 / +H2 Scaffold Drug Scaffold (Amides/Ureas) Amine->Scaffold Derivatization

Figure 1: The synthetic workflow from brominated precursor to the amino-biphenyl scaffold.

Reactivity Profile & Functionalization

Once synthesized, the 4-Fluoro-2-nitro-1,1'-biphenyl scaffold offers two primary reactivity vectors.

Vector A: Nitro Group Reduction (The Gateway)

The nitro group is rarely the final pharmacophore; it is almost always reduced to the aniline.

  • Method A (Chemoselective): Iron powder (Fe) in NH₄Cl/EtOH/H₂O.

    • Advantage:[6] Mild. Does not defluorinate (hydrodefluorination is a risk with Pd/H₂).

  • Method B (Clean): Hydrogenation (H₂, 1 atm) with Pd/C.

    • Caution: Extended reaction times can lead to C-F bond cleavage. Monitor strictly.

Vector B: The Fluorine Handle

In this specific isomer (4-fluoro-2-nitro), the fluorine is meta to the nitro group and para to the phenyl ring.

  • SNAr Resistance: Unlike 2-fluoro-nitrobenzene, where F is ortho to the activating nitro group, the F here is meta. It is not highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • Implication: The fluorine acts as a robust metabolic blocker (preventing para-hydroxylation) rather than a leaving group. This stability is crucial for its use in in vivo probes.

Applications in Drug Development

IKK2 Inhibitors (Inflammation)

Research into Indole Carboxamides as IKK2 inhibitors utilizes the 2-amino-4-fluoro-1,1'-biphenyl motif.

  • Mechanism: The biphenyl amine is coupled to an indole core. The fluorine atom improves the lipophilicity (LogP) and metabolic half-life of the inhibitor, while the biphenyl twist aids in fitting into the kinase hydrophobic pocket.

  • Source: US Patent 8,372,875 (GlaxoSmithKline).

Cryptochrome Modulators (Circadian Rhythm)

Carbazole-containing sulfonamides targeting Cry1 and Cry2 proteins often employ this biphenyl tail.

  • Role: The 4-fluoro-2-nitro-1,1'-biphenyl is reduced to the amine and then sulfonylated. The fluorine atom is critical for optimizing the pharmacokinetic profile of the modulator.

Safety & Handling Protocols

  • Explosion Hazard: Like all nitroaromatics, the compound possesses high energy potential. Do not heat dry solids above 100°C.

  • Toxicity: Likely toxic if swallowed or inhaled. Use full PPE (nitrile gloves, fume hood).

  • Waste: Segregate as halogenated organic waste.

References

  • Synthesis & Properties: BenchChem. "1-Bromo-3,4-difluoro-2-nitrobenzene Protocol (Analogous Chemistry)." Accessed 2024.[7] [8]

  • IKK2 Inhibitor Application: Google Patents. "Indole carboxamides as IKK2 inhibitors (US8372875B2)."

  • Cryptochrome Modulators: Google Patents. "Carbazole-containing sulfonamides as cryptochrome modulators (JP6377054B2)."

  • General Suzuki Coupling: Sigma-Aldrich. "Suzuki-Miyaura Cross-Coupling Reaction Guides."

  • Compound Data: ChemicalBook. "4-Fluoro-2-nitro-1,1'-biphenyl Product Description."

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl

[1] Abstract This application note details a robust protocol for the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl via Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] While biaryl synthesis is routine, this specific...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details a robust protocol for the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl via Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] While biaryl synthesis is routine, this specific substrate presents a dual challenge: the steric hindrance imposed by the ortho-nitro group and the electronic deactivation of the aryl halide. This guide provides a self-validating methodology, optimizing catalyst selection to overcome the energy barrier of the oxidative addition step. We compare standard phosphine ligands against bidentate systems (dppf) to ensure high turnover frequencies (TOF) and minimize protodeboronation side reactions.[1]

Introduction & Strategic Analysis

The 4-Fluoro-2-nitro-1,1'-biphenyl scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (fungicides), and advanced material precursors (OLED host materials).[1] The presence of the fluorine atom at the para position relative to the biphenyl linkage allows for late-stage nucleophilic aromatic substitution (


), while the nitro group serves as a masked amine for subsequent heterocycle construction.
The "Ortho-Nitro" Challenge

Synthesizing ortho-nitro biaryls is non-trivial due to two competing factors:

  • Steric Hindrance: The nitro group at the C2 position creates significant steric bulk, hindering the approach of the boronic acid during the transmetalation step of the catalytic cycle.

  • Electronic Effects: While the nitro group is electron-withdrawing (activating the C-Br bond for oxidative addition), it can also coordinate to the Palladium center, potentially poisoning the catalyst or leading to stable, unreactive intermediates.

To address this, our protocol utilizes 1-bromo-4-fluoro-2-nitrobenzene as the electrophile.[1] The bromide is chosen over the chloride for its superior leaving group ability, essential for compensating for the steric impedance.

Retrosynthetic Logic

The synthesis is designed around the disconnection of the C1-C1' bond.

Retrosynthesis Target 4-Fluoro-2-nitro-1,1'-biphenyl Precursor1 1-Bromo-4-fluoro-2-nitrobenzene (Electrophile) Target->Precursor1 Suzuki-Miyaura Disconnection Precursor2 Phenylboronic Acid (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic analysis utilizing the Suzuki-Miyaura cross-coupling strategy.

Experimental Protocol

Reagents and Materials
ReagentCAS No.[2]Equiv.Role
1-Bromo-4-fluoro-2-nitrobenzene 364-73-81.0Aryl Halide (Electrophile)
Phenylboronic Acid 98-80-61.2 - 1.5Boronic Acid (Nucleophile)
Pd(dppf)Cl₂[1] · CH₂Cl₂ 95464-05-40.03 (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 584-08-72.5Base
1,4-Dioxane 123-91-1-Solvent (Organic)
Water (Degassed) 7732-18-5-Solvent (Inorganic)

Note on Catalyst Selection: While


 is common, we recommend 

for this ortho-substituted substrate.[1] The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center and facilitates the reductive elimination step, often the rate-determining step in sterically crowded systems.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1-bromo-4-fluoro-2-nitrobenzene (1.0 g, 4.54 mmol) and Phenylboronic acid (0.83 g, 6.81 mmol).[1]

  • Add

    
      (111 mg, 0.136 mmol).
    
    • Critical: Add the catalyst after the solids but before the solvent to minimize exposure to air while in solution.

Step 2: Solvent & Base Addition [3][4]

  • Add 1,4-Dioxane (20 mL) to the flask.

  • In a separate beaker, dissolve

    
      (1.57 g, 11.35 mmol) in Distilled Water  (5 mL).
    
  • Add the aqueous base solution to the reaction flask.

Step 3: Degassing (The "Self-Validating" Step)

  • Why: Oxygen causes homocoupling of the boronic acid (forming biphenyl) and deactivates the Pd(0) species.

  • Protocol: Sparge the biphasic mixture with Nitrogen or Argon gas for 15 minutes. Alternatively, perform 3 cycles of "Freeze-Pump-Thaw" if high purity is required.[1]

Step 4: Reaction

  • Heat the reaction mixture to 90°C (oil bath temperature).

  • Stir vigorously (800 RPM). The biphasic nature requires good mixing to facilitate phase transfer.

  • Monitor by TLC (Silica; Hexane:EtOAc 9:1) or HPLC.[5]

    • Endpoint: Disappearance of the bromide starting material (Rf ~0.6). Product usually appears at Rf ~0.45.

    • Time: Typically 4–12 hours.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (30 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer twice with EtOAc (2 x 20 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow/brown oil or solid.

Step 6: Purification

  • Purify via Flash Column Chromatography (Silica Gel 60).

  • Eluent: Gradient from 100% Hexane to 95:5 Hexane:EtOAc.

    • Note: The nitro group makes the product slightly polar, but it elutes relatively early.

  • Isolate the product as a pale yellow solid.

Mechanism & Troubleshooting

Catalytic Cycle Visualization

Understanding the cycle helps in troubleshooting low yields.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle. The Transmetalation step is often the bottleneck for ortho-substituted arenes due to steric clash.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd(0).[1]Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ or Pd(P(t-Bu)3)2 (highly active).[1]
Homocoupling (Biphenyl) Oxygen presence.[1][6]Re-degas solvents. Add reagents under inert flow.
Protodeboronation Unstable boronic acid.Use KF instead of carbonate bases. Lower temp to 70°C. Add excess boronic acid (1.5 eq).
Black Precipitate (Pd Black) Catalyst decomposition.[1]Add excess ligand (e.g., PPh3) or reduce temperature slightly.

Characterization Data (Expected)

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: ~92–94 °C.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.75 (dd, 
      
      
      
      Hz,
      
      
      Hz, 1H, H-3 ): The proton between
      
      
      and F is most deshielded.
    • 
       7.45 - 7.35 (m, 4H, Biphenyl H-5, H-6  and Phenyl).[1]
      
    • 
       7.30 - 7.25 (m, 3H, Phenyl).[1]
      
  • 
    F NMR:  Single peak around -110 to -115 ppm (typical for fluoro-nitro-benzene systems).[1]
    
  • MS (EI/ESI): Molecular ion

    
    .[1]
    

Safety & Hazards

  • Nitro Compounds: While this specific biphenyl is stable, nitro-aromatics can be energetic.[1] Do not distill the crude residue to dryness at high temperatures (>150°C).

  • Palladium Residues: Heavy metal waste must be segregated.

  • Bromide Reagents: 1-bromo-4-fluoro-2-nitrobenzene is a skin irritant and potential sensitizer.[1] Handle in a fume hood.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Ortho-Steric Hindrance: Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions.[1] Journal of the American Chemical Society. Link[1]

  • Specific Fluorinated Biphenyl Synthesis: "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions". ACS Omega, 2023. Link[1]

  • Catalyst Selection (dppf): "1,1′-Bis(diphenylphosphino)ferrocene (dppf) as a Ligand in Palladium-Catalyzed Cross-Coupling". Sigma-Aldrich Technical Bulletin. Link

  • Reagent Data: 1-Bromo-4-fluoro-2-nitrobenzene Safety Data Sheet. Link

Sources

Application

Application Note: High-Purity Synthesis &amp; Pharmaceutical Applications of 4-Fluoro-2-nitro-1,1'-biphenyl

Executive Summary 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) is a critical biaryl scaffold in medicinal chemistry, distinct from its isomer used in Flurbiprofen synthesis. It serves as a divergent intermediate for tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) is a critical biaryl scaffold in medicinal chemistry, distinct from its isomer used in Flurbiprofen synthesis. It serves as a divergent intermediate for two privileged pharmacophores: functionalized 2-aminobiphenyls (precursors to kinase inhibitors and carboxamide-based anti-inflammatories) and 3-fluorocarbazoles (via Cadogan cyclization).

This guide provides a validated protocol for the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl and details its downstream transformation into high-value pharmaceutical ingredients. Emphasis is placed on chemoselectivity—specifically preserving the fluorine moiety during nitro-reduction and cyclization.

Chemical Profile & Reactivity[1][2]

PropertySpecification
Chemical Name 4-Fluoro-2-nitro-1,1'-biphenyl
CAS Number 390-06-7
Molecular Formula

Molecular Weight 217.20 g/mol
Structural Features Nitro Group (

):
Activated for reduction or reductive cyclization.Fluorine (

):
Bioisostere for H/OH; blocks metabolic oxidation; stable under standard Suzuki conditions.
Key Reactivity Suzuki-Miyaura Coupling: Synthesized via Pd-catalyzed cross-coupling.Cadogan Cyclization: Precursor to 3-fluorocarbazole.Bechamp Reduction: Yields 4-fluoro-2-aminobiphenyl.

Strategic Applications in Drug Discovery

A. The Carbazole Pathway (Oncology & Neurology)

The 2-nitrobiphenyl motif is the "gold standard" precursor for synthesizing carbazoles. 4-Fluoro-2-nitro-1,1'-biphenyl undergoes reductive cyclization to yield 3-fluorocarbazole .

  • Relevance: Fluorinated carbazoles are potent scaffolds in DNA-intercalating antitumor agents (e.g., Ellipticine analogs) and cryptochrome modulators for treating metabolic disorders.

  • Mechanism: Deoxygenation of the nitro group generates a nitrene intermediate, which inserts into the ortho-C-H bond of the adjacent phenyl ring.

B. The Aminobiphenyl Pathway (Kinase Inhibitors)

Selective reduction of the nitro group yields 4-fluoro-2-aminobiphenyl .

  • Relevance: This amine is a key building block for pyrazole carboxamide fungicides (SDHI class) and p38 MAP kinase inhibitors . The fluorine atom at the para position (relative to the phenyl ring) enhances metabolic stability and lipophilicity.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl

Method: Suzuki-Miyaura Cross-Coupling Rationale: Uses commercially available 4-fluoro-2-nitrochlorobenzene. The nitro group activates the C-Cl bond for oxidative addition, facilitating the reaction even with lower catalyst loadings.

Reagents
  • Substrate: 1-Chloro-4-fluoro-2-nitrobenzene (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Procedure
  • Inertion: Charge a 3-neck round-bottom flask with 1-chloro-4-fluoro-2-nitrobenzene (10 mmol, 1.75 g), phenylboronic acid (12 mmol, 1.46 g), and

    
     (0.5 mmol, 578 mg). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-Dioxane (40 mL) via syringe. Stir until solids are dispersed.

  • Activation: Add

    
     solution (15 mL) dropwise. The biphasic mixture will turn dark orange/brown.
    
  • Reflux: Heat the reaction to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting chloride (

    
    ) should disappear, yielding the product (
    
    
    
    ).
  • Work-up: Cool to room temperature (RT). Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a pale yellow solid.

Protocol B: Transformation to 3-Fluorocarbazole (Cadogan Cyclization)

Target: 3-Fluoro-9H-carbazole (CAS: 391-45-7) Critical Control Point: Temperature control is vital to prevent defluorination or polymerization.

Reagents
  • Precursor: 4-Fluoro-2-nitro-1,1'-biphenyl (from Protocol A)

  • Reductant/Solvent: Triethyl phosphite (

    
    ) (Excess, acts as solvent and reagent)
    
Step-by-Step Procedure
  • Setup: Place 4-fluoro-2-nitro-1,1'-biphenyl (5 mmol, 1.08 g) in a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser.

  • Addition: Add Triethyl phosphite (15 mL). Nitrogen sparge for 10 minutes.

  • Cyclization: Heat the mixture to 160°C (reflux) for 8–12 hours.

    • Observation: The solution will darken. Evolution of phosphate byproducts occurs.

  • Quench: Distill off excess triethyl phosphite under reduced pressure (high vacuum required).

  • Purification: The residue is often a sticky oil. Dissolve in

    
     and wash with 1M HCl (to hydrolyze residual phosphites). Purify via column chromatography (Hexane/EtOAc 9:1).
    
    • Yield Expectation: 60–75%.

    • Note: 3-Fluorocarbazole is a highly valuable intermediate for optoelectronics and DNA-targeting drugs.

Protocol C: Chemoselective Reduction to 4-Fluoro-2-aminobiphenyl

Target: 4-Fluoro-[1,1'-biphenyl]-2-amine Challenge: Avoid hydrodefluorination (loss of F) which can occur under aggressive hydrogenation (


).
Recommended Method: Fe/NH4Cl (Bechamp Reduction)
  • Dissolution: Dissolve 4-fluoro-2-nitro-1,1'-biphenyl (5 mmol) in Ethanol/Water (4:1, 25 mL).

  • Reagent Addition: Add Iron powder (5 eq, 325 mesh) and Ammonium Chloride (5 eq).

  • Reaction: Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. The amine typically crystallizes or precipitates upon addition of cold water.

    • Purity: >98% (HPLC). No defluorinated byproduct observed.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the commercially available nitro-chloride.

G Start Start: 1-Chloro-4-fluoro-2-nitrobenzene Suzuki Reaction: Suzuki-Miyaura Coupling (PhB(OH)2, Pd(PPh3)4, K2CO3) Start->Suzuki Activation of C-Cl Intermediate Intermediate: 4-Fluoro-2-nitro-1,1'-biphenyl (CAS 390-06-7) Suzuki->Intermediate Yield: 85-92% Branch1 Pathway A: Cadogan Cyclization (P(OEt)3, 160°C) Intermediate->Branch1 Deoxygenative Cyclization Branch2 Pathway B: Nitro Reduction (Fe, NH4Cl, EtOH) Intermediate->Branch2 Chemoselective Reduction Product1 Target 1: 3-Fluorocarbazole (Anti-cancer/Optoelectronic Scaffold) Branch1->Product1 N-insertion Product2 Target 2: 4-Fluoro-2-aminobiphenyl (Kinase Inhibitor/Amide Precursor) Branch2->Product2 -NO2 to -NH2

Caption: Divergent synthetic pathways for 4-Fluoro-2-nitro-1,1'-biphenyl transforming into Carbazole and Aminobiphenyl scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning or

presence.
Ensure rigorous degassing (Argon sparge). Use fresh

(should be yellow, not brown).
Defluorination (Reduction) Over-reduction using

.
Switch from catalytic hydrogenation to chemical reduction (Fe/NH4Cl or

).
Incomplete Cyclization (Cadogan) Temperature too low.Reaction requires high activation energy (

). Ensure reflux of triethyl phosphite is maintained.
Sticky Residue (Cadogan Workup) Residual phosphate esters.Hydrolyze with dilute HCl or use extensive column chromatography.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. 4-Fluoro-2-nitro-1,1'-biphenyl is thermally stable up to typical reflux temperatures but should not be distilled to dryness at high heat.

  • Triethyl Phosphite: Pungent, toxic organophosphorus compound. All Cadogan cyclizations must be performed in a well-ventilated fume hood.

  • Fluorine Content: While the C-F bond is stable, incineration or extreme acidic conditions may release HF.

References

  • Suzuki Coupling Protocol

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cadogan Cyclization (Carbazole Synthesis)

    • Cadogan, J. I. G., et al. (1965). Reduction of nitro-compounds by tervalent phosphorus reagents. Journal of the Chemical Society, 4831-4837. Link

  • Aminobiphenyl Applications (Fungicides/Pharma)

    • Dunkel, R., et al. (2006). Pyrazole carboxylic acid anilides, method for the production thereof. WO Patent 2006/087343. Link

  • Fluorinated Carbazoles in Medicine: Kuethe, J. T., et al. (2008). Synthesis of the Carbazole Core of Carprofen. Journal of Organic Chemistry. (Contextual reference for carbazole drug synthesis).
  • Chemical Data & Safety

    • PubChem Compound Summary for CID 13653194 (4-Fluoro-2-nitrobiphenyl). Link

Method

A Validated Reversed-Phase HPLC Method for Purity Determination of 4-Fluoro-2-nitro-1,1'-biphenyl

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 4-Fluoro-2-nitro-1,1'-biphenyl. The method utilizes a C18 stationary phase with gradient elution and ultraviolet (UV) detection, providing excellent resolution and sensitivity. The protocol has been developed to be a self-validating system, with detailed procedures for method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for assessing the purity of this critical chemical intermediate.

Introduction and Scientific Rationale

4-Fluoro-2-nitro-1,1'-biphenyl (CAS No. 390-38-5) is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][4] The purity of such an intermediate is a critical quality attribute, as impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from its potential process-related impurities and degradation products.[5]

The molecular structure of 4-Fluoro-2-nitro-1,1'-biphenyl, featuring a non-polar biphenyl core and a polar nitro group, makes it an ideal candidate for reversed-phase chromatography. The method described herein was systematically developed by considering these physicochemical properties to achieve optimal separation.

Physicochemical Properties of the Analyte
PropertyValueSource
CAS Number 390-38-5[4]
Molecular Formula C₁₂H₈FNO₂[4]
Molecular Weight 217.20 g/mol [4]
Structure A biphenyl system substituted with a nitro group and a fluorine atom.[4]
Expected Polarity Moderately polar to non-polar.[6]
Chromophore The nitro-substituted aromatic system strongly absorbs UV radiation.[7][8]

The choice of a C18 column is based on its hydrophobic stationary phase, which provides strong retention for the biphenyl structure. Acetonitrile is selected as the organic modifier for its strong elution strength and low viscosity. A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a practical run time. UV detection at 254 nm is chosen as it is a common and sensitive wavelength for nitroaromatic compounds.[9][10]

Analytical Workflow Overview

The overall process from sample receipt to final purity reporting follows a structured workflow designed for accuracy and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard Solutions (Stock & Working) equilibration System & Column Equilibration prep_std->equilibration prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL) prep_sample->equilibration prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_mobile->equilibration sst System Suitability Test (SST) (Blank, Standard Injections) equilibration->sst sequence Run Analytical Sequence (Blank, Standards, Samples) sst->sequence If SST Passes integration Chromatogram Integration & Peak Identification sequence->integration calculation Calculate Purity (% Area) & Impurity Profile integration->calculation report Generate Final Report (Including SST & Validation Data) calculation->report

Caption: High-level workflow for the HPLC purity analysis.

Detailed Protocols

Materials and Reagents
  • Analyte: 4-Fluoro-2-nitro-1,1'-biphenyl reference standard (>99.5% purity) and test samples.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reagents: Formic acid (analytical grade).

  • Equipment: Standard HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Solution Preparation
  • Reference Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-Fluoro-2-nitro-1,1'-biphenyl reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (0.05 mg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 20 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-Fluoro-2-nitro-1,1'-biphenyl test sample into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Reference Standard Stock Solution.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a comprehensive validation must be performed.[11][12] The following protocols outline the steps for validation.

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision QuantLimit LOQ / LOD Method->QuantLimit Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated QuantLimit->Validated Robustness->Validated

Caption: Core parameters for analytical method validation.

System Suitability Test (SST)

Before any analysis, perform five replicate injections of the Working Standard Solution (0.05 mg/mL). The system is deemed suitable if it meets the criteria below.

SST ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Ensures injection and detector precision.[12]
Tailing Factor (Tf) ≤ 2.0Ensures good peak symmetry, which is critical for accurate integration.[13]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
Validation Experiments
  • Specificity: Inject the diluent (blank), the Working Standard Solution, and the Sample Solution. The diluent should show no interfering peaks at the retention time of the main peak or its impurities. Use a PDA detector to assess peak purity, ensuring no co-eluting peaks are present.

  • Linearity: Prepare a series of at least five concentrations from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., from 0.5 µg/mL to 75 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²). The r² should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking the analyte sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Prepare each level in triplicate. The mean recovery should be within 98.0% to 102.0%.[12]

  • Precision (Repeatability): Prepare and analyze six separate Sample Solutions at 100% of the test concentration. Calculate the %RSD for the purity value and for the area of each specified impurity. The %RSD should not be more than 2.0% for the main peak.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determine by injecting solutions of decreasing concentration. The LOQ is the concentration that yields a signal-to-noise (S/N) ratio of approximately 10, while the LOD has an S/N ratio of approximately 3. The LOQ must be determined with acceptable precision and accuracy.

  • Robustness: Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (if buffered, ± 0.2 units) The system suitability parameters should still be met, and the results should not be significantly affected.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of 4-Fluoro-2-nitro-1,1'-biphenyl. The comprehensive protocol and validation framework provide a reliable system for quality control and assurance in a regulated environment. This method can be readily implemented in laboratories for routine analysis, ensuring the quality of this key chemical intermediate.

References

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009). PubMed. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI. Available at: [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2025). ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Available at: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006). EPA. Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. Available at: [Link]

  • 4-Nitro-1,1'-biphenyl. (n.d.). PubChem. Available at: [Link]

  • UV-visible spectra of donor–acceptor biphenyl in the 2-(o-nitrophenyl)propyl series at 50 μM in PBS pH = 7.4, 50 mM. (n.d.). ResearchGate. Available at: [Link]

  • 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene. (n.d.). MilliporeSigma. Available at: [Link]

  • 4-fluoro-4'-nitro-1,1'-biphenyl (C12H8FNO2). (n.d.). PubChemLite. Available at: [Link]

  • HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. Available at: [Link]

  • 1,1'-Biphenyl, 4-nitro-. (n.d.). NIST WebBook. Available at: [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC. Available at: [Link]

Sources

Application

A Comprehensive Guide to the Nitration of 4-Fluorobiphenyl: Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed, step-by-step guide for the nitration of 4-fluorobiphenyl, a critical transformation in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step guide for the nitration of 4-fluorobiphenyl, a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. This document delves into the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and outlines methods for the purification and characterization of the resulting nitrated products.

Introduction: Significance of Nitrated 4-Fluorobiphenyl

4-Fluorobiphenyl serves as a versatile starting material in organic synthesis. The introduction of a nitro (-NO2) group onto one of its aromatic rings via electrophilic aromatic substitution significantly enhances its utility. The resulting nitro-4-fluorobiphenyl isomers are valuable precursors for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. The nitro group can be readily reduced to an amino group, providing a synthetic handle for a wide array of subsequent chemical modifications.[1][2]

Reaction Mechanism: The Electrophilic Aromatic Substitution

The nitration of 4-fluorobiphenyl proceeds through a classic electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction is typically carried out using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][5]

1. Formation of the Nitronium Ion: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][6][7]

2. Electrophilic Attack: The electron-rich π system of the 4-fluorobiphenyl aromatic ring acts as a nucleophile and attacks the nitronium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[4]

3. Regioselectivity: The fluorine atom is an ortho-, para-directing deactivator, while the phenyl group is an ortho-, para-directing activator. The interplay of these electronic and steric effects influences the position of nitration. The major products formed are typically 4-fluoro-4'-nitrobiphenyl and 4-fluoro-2'-nitrobiphenyl.

4. Deprotonation and Aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[4]

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O 4FB 4-Fluorobiphenyl Sigma_Complex Sigma Complex (Resonance Stabilized) 4FB->Sigma_Complex + NO₂⁺ Product Nitro-4-fluorobiphenyl Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol

This protocol provides a standard laboratory procedure for the nitration of 4-fluorobiphenyl.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Fluorobiphenyl99%Sigma-Aldrich324-74-3[8]
Concentrated Nitric Acid (HNO₃)68-70%Fisher Scientific7697-37-2
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific7664-93-9
Dichloromethane (CH₂Cl₂)ACS GradeVWR75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Anhydrous Magnesium Sulfate (MgSO₄)
Crushed Ice
Deionized Water
Silica Gel (for column chromatography)60 Å, 230-400 mesh
HexaneACS Grade
Ethyl AcetateACS Grade
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Beakers

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Safety Precautions
  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[9][10] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[11]

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic.[12] Strict temperature control is crucial to prevent runaway reactions.[1]

  • Toxic Fumes: The reaction may produce toxic nitrogen dioxide gas.[13] Ensure adequate ventilation at all times.

  • Emergency Preparedness: An emergency eyewash station and safety shower should be readily accessible.[9][11] Have spill containment kits and neutralizing agents available.

Experimental_Workflow Start Start Dissolve Dissolve 4-Fluorobiphenyl in Dichloromethane Start->Dissolve Cool Cool to 0-5 °C (Ice Bath) Dissolve->Cool Slow_Addition Slowly Add Nitrating Mix to 4-FB Solution (Maintain 0-5 °C) Cool->Slow_Addition Prepare_Nitrating_Mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Separately & Cool Prepare_Nitrating_Mix->Slow_Addition Stir Stir at 0-5 °C for 30 min Slow_Addition->Stir Quench Quench by Pouring onto Crushed Ice Stir->Quench Extract Liquid-Liquid Extraction with Dichloromethane Quench->Extract Wash Wash Organic Layer: - H₂O - NaHCO₃ (aq) - Brine Extract->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Filter_Evaporate Filter and Evaporate Solvent (Rotary Evaporator) Dry->Filter_Evaporate Purify Purify by Column Chromatography Filter_Evaporate->Purify Analyze Characterize Products (TLC, GC-MS, NMR) Purify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for the nitration of 4-fluorobiphenyl.

Step-by-Step Procedure
  • Dissolution of Substrate: In a 100 mL round-bottom flask, dissolve 5.0 g of 4-fluorobiphenyl in 20 mL of dichloromethane.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid while cooling in an ice bath. Caution: This mixing is highly exothermic. [14]

  • Addition of Nitrating Mixture: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-fluorobiphenyl over a period of approximately 30 minutes. It is critical to maintain the reaction temperature between 0 and 10 °C throughout the addition to control the reaction rate and minimize side product formation.[5]

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.[13] This will quench the reaction and precipitate the crude product.

  • Work-up and Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic (dichloromethane) layer.

    • Extract the aqueous layer with two additional 15 mL portions of dichloromethane.

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 30 mL of brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product mixture.[13]

Purification and Characterization

Purification by Column Chromatography

The crude product, which is a mixture of isomers (primarily 4-fluoro-4'-nitrobiphenyl and 4-fluoro-2'-nitrobiphenyl), can be purified by column chromatography on silica gel.[5]

  • Column Preparation: Pack a chromatography column with silica gel using a slurry of hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The less polar 4-fluoro-2'-nitrobiphenyl isomer will typically elute before the more polar 4-fluoro-4'-nitrobiphenyl.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure isomers.

Characterization Techniques

The identity and purity of the isolated products should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the efficiency of the chromatographic separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the isolated isomers and confirm their molecular weights.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the exact structure of the isomers by analyzing the chemical shifts and coupling patterns. ¹⁹F NMR is particularly useful for fluorinated compounds.[8][17]

  • Melting Point: To compare with literature values for the pure isomers.

Expected Results
ParameterExpected Outcome
Crude Yield Typically >90%
Product Appearance Pale yellow to yellow solid
Major Isomers 4-fluoro-4'-nitrobiphenyl and 4-fluoro-2'-nitrobiphenyl
Isomer Ratio Varies with reaction conditions, but the para-substituted product is often favored.

Conclusion

This application note provides a robust and detailed protocol for the nitration of 4-fluorobiphenyl. By carefully controlling the reaction conditions, particularly the temperature, and employing appropriate purification techniques, researchers can reliably synthesize nitrated 4-fluorobiphenyl isomers. These compounds are valuable building blocks in the development of new pharmaceuticals and other advanced materials. The inherent hazards of nitration reactions necessitate strict adherence to safety protocols to ensure a safe and successful experimental outcome.[9][11][12]

References

  • Nitration reaction safety - YouTube. (2024, June 7).
  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).
  • Quora. (2017, November 12). What is the effect of mixing sulfuric acid and nitric acid?
  • Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
  • Introduction to Organic Chemistry. (n.d.). 10.6. Reaction: Nitration.
  • Benchchem. (n.d.). Application Notes and Protocols: Experimental Setup for the Nitration of Biphenyl.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • YouTube. (2019, January 3). nitration of aromatic compounds.
  • Sigma-Aldrich. (n.d.). 4-Fluorobiphenyl.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • PubMed. (2000, August 11). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.

Sources

Method

Application Note: Strategic Derivatization of 4-Fluoro-2-nitro-1,1'-biphenyl for Biological Assays and Probe Development

Executive Summary & Structural Insight The compound 4-fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) is a highly privileged, dual-reactive scaffold utilized extensively in medicinal chemistry and chemical biology. While it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Insight

The compound 4-fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) is a highly privileged, dual-reactive scaffold utilized extensively in medicinal chemistry and chemical biology. While it is structurally simple, successful derivatization requires a precise understanding of its electronic topology.

The "Meta" Trap: Why Traditional SNAr Fails

A common pitfall in derivatizing this scaffold is attempting a Nucleophilic Aromatic Substitution (SNAr) on the C4 fluorine atom. In simple para-fluoronitrobenzenes, the nitro group strongly stabilizes the anionic Meisenheimer complex via resonance, making the fluorine an excellent leaving group. However, in 4-fluoro-2-nitro-1,1'-biphenyl, the fluorine at C4 and the nitro group at C2 possess a 1,3-meta relationship . Because the intermediate carbanion generated during nucleophilic attack at C4 delocalizes to C1, C3, and C5—bypassing the C2 nitro group—the nitro group can only provide weak inductive stabilization. Consequently, direct SNAr with amines or thiols is kinetically disfavored under mild conditions.

To bypass this limitation, field-proven derivatization strategies must exploit the reactivity of the nitro group itself. By utilizing the nitro moiety as a traceless activation handle or a precursor, researchers can access highly valuable bioprobes and pharmacophores.

Strategic Derivatization Pathways

Pathway A: Nitro Reduction & Bioconjugation (Target Engagement Probes)

Causality: Reducing the nitro group to an amine yields 2-amino-4-fluorobiphenyl. This converts a chemically inert scaffold into a highly nucleophilic aniline. The resulting primary amine serves as an ideal anchor for bioconjugation with NHS-activated fluorophores (e.g., FITC, BODIPY) or PROTAC linkers. Biological Application: The resulting amide-linked biphenyls are frequently used in fluorescence polarization (FP) assays to validate target engagement for proteins that recognize the biphenyl motif (e.g., COX enzymes or specific kinases).

Pathway B: Cadogan Reductive Cyclization (Bioactive Pharmacophores)

Causality: Heating the nitro-biphenyl with a mild oxygen acceptor like triphenylphosphine (PPh₃) triggers deoxygenation, generating a highly reactive singlet nitrene. This nitrene undergoes a rapid, intramolecular C–H insertion into the adjacent unsubstituted phenyl ring, forming a carbazole core. Biological Application: This pathway yields 2-fluorocarbazole . The carbazole scaffold is a cornerstone in the development of kinase inhibitors and cryptochrome modulators . The strategic placement of the fluorine atom at the 2-position enhances metabolic stability by blocking CYP450-mediated oxidation and modulates the pKa of the carbazole N-H, optimizing hydrogen bonding in kinase hinge regions.

Quantitative Data Summary

The following table summarizes the reaction metrics and biological utility of the two primary derivatization pathways.

Derivatization PathwayKey IntermediateReagents & ConditionsTypical YieldPrimary Biological Application
A: Bioconjugation 2-Amino-4-fluorobiphenyl1. Zn, NH₄Cl, MeOH/H₂O2. NHS-Fluorophore, DIPEA75–85% (Over 2 steps)Fluorescence polarization, target engagement assays
B: Reductive Cyclization Singlet NitrenePPh₃ (2.5 eq), o-DCB, 180 °C, 12 h91%Core scaffold for kinase and cryptochrome inhibitors

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Nitro Reduction and Fluorophore Conjugation

This protocol utilizes mild dissolving metal reduction to prevent unwanted hydrodefluorination that can occur with aggressive Pd/C hydrogenation.

Step-by-Step Methodology:

  • Reduction: Dissolve 4-fluoro-2-nitro-1,1'-biphenyl (1.0 mmol) in a 4:1 mixture of Methanol and Water (10 mL).

  • Add solid Ammonium Chloride (10.0 mmol), followed by the portion-wise addition of Zinc dust (10.0 mmol).

  • Stir vigorously at 25 °C for 2 hours.

    • Self-Validation Check: The reaction is complete when the starting material's distinct yellow color fades to colorless. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot (aniline).

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Concentrate the filtrate, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield 2-amino-4-fluorobiphenyl.

  • Conjugation: Dissolve the crude aniline (0.5 mmol) in anhydrous DMF (3 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) and an NHS-ester fluorophore (e.g., NHS-Fluorescein, 0.55 mmol). Stir in the dark at room temperature for 4 hours.

  • Purify the resulting bioprobe via preparative HPLC.

Protocol 2: PPh₃-Mediated Synthesis of 2-Fluorocarbazole

Adapted from the optimized Cadogan cyclization conditions established by Freeman et al. .

Step-by-Step Methodology:

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, combine 4-fluoro-2-nitro-1,1'-biphenyl (4.24 mmol) and Triphenylphosphine (PPh₃, 10.6 mmol, 2.5 equiv).

  • Solvent: Suspend the reagents in anhydrous o-dichlorobenzene (o-DCB, 15 mL). The high boiling point of o-DCB (180 °C) is required to overcome the activation energy barrier for nitrene insertion.

  • Cyclization: Heat the mixture to reflux (180 °C) under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Monitor via TLC (Dichloromethane/Ligroin 1:1). The formation of triphenylphosphine oxide (TPPO) is a stoichiometric indicator of successful deoxygenation. TPPO appears as a highly polar, UV-active streak near the baseline, while the 2-fluorocarbazole product elutes rapidly.

  • Workup & Purification: Cool the reaction to room temperature. Remove the o-DCB solvent under reduced pressure (using a rotary evaporator with a high-vacuum pump).

  • Purify the crude residue via flash column chromatography (gradient elution: 75:25 to 50:50 Ligroin/CH₂Cl₂) to isolate 2-fluorocarbazole as a light-brown solid (approx. 91% yield).

Workflow Visualization

G cluster_A Pathway A: Bioconjugation cluster_B Pathway B: Scaffold Synthesis Start 4-Fluoro-2-nitro-1,1'-biphenyl Red Nitro Reduction (Zn/NH4Cl, 25°C) Start->Red Chemoselective Deox Deoxygenation (PPh3, o-DCB, 180°C) Start->Deox High Temp Aniline 2-Amino-4-fluorobiphenyl Red->Aniline Conj Amide/Urea Bioprobe (NHS-Fluorophore) Aniline->Conj Nitrene Singlet Nitrene Intermediate Deox->Nitrene Carb 2-Fluorocarbazole (Pharmacophore) Nitrene->Carb

Divergent workflows for 4-fluoro-2-nitrobiphenyl derivatization into bioprobes and pharmacophores.

References

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Japan Patent Office. (2018). Carbazole-containing sulfonamides as cryptochrome modulators (Patent No. JP6377054B2). Google Patents.
Application

Experimental setup for scaling up "4-Fluoro-2-nitro-1,1'-biphenyl" synthesis

Application Note: Scalable Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl Abstract & Strategic Overview The synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl (CAS 390-06-7) represents a classic yet challenging case in process che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl

Abstract & Strategic Overview

The synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl (CAS 390-06-7) represents a classic yet challenging case in process chemistry: the construction of an ortho-substituted biaryl system via Suzuki-Miyaura cross-coupling. While the nitro group at the ortho position activates the aryl halide for oxidative addition, it simultaneously introduces steric hindrance that can impede transmetallation and reduce catalyst longevity.

This guide moves beyond bench-scale "mg" protocols to a robust, scalable workflow suitable for multi-gram to kilogram production. The strategy prioritizes thermal safety (managing nitro-compound exotherms), cost-efficiency (optimizing catalyst loading), and purification efficiency (replacing chromatography with crystallization).

Key Process Parameters (KPPs):

  • Active Catalyst Species: Pd(0) generated in situ or from a robust precatalyst.

  • Solvent System: Toluene/Water biphasic system to solubilize inorganic bases and facilitate easy workup.

  • Thermal Control: Strict temperature ramping to prevent runaway reactions typical of nitroarenes.

Retrosynthetic Analysis & Reaction Design

The most direct and scalable route involves the coupling of 1-bromo-4-fluoro-2-nitrobenzene with phenylboronic acid .

Reaction Scheme:

G SM1 1-Bromo-4-fluoro- 2-nitrobenzene (CAS 446-09-3) Cat Pd(dppf)Cl2 K2CO3, Toluene/H2O SM1->Cat SM2 Phenylboronic Acid (CAS 98-80-6) SM2->Cat Prod 4-Fluoro-2-nitro- 1,1'-biphenyl (CAS 390-06-7) Cat->Prod 80-90°C, 4-6h Impurity Impurity: Homocoupling (Ph-Ph) Protodeboronation Cat->Impurity Side Rxns

Caption: Retrosynthetic pathway utilizing Suzuki-Miyaura coupling. The choice of bromide over iodide balances reactivity with cost and stability.

Scale-Up Considerations (The "Why" & "How")

Catalyst Selection: The "Robustness" Factor

For scale-up, air-sensitive catalysts like Pd(PPh3)4 are discarded in favor of Pd(dppf)Cl2·CH2Cl2 or Pd(OAc)2/PPh3 .

  • Why Pd(dppf)Cl2? The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and accelerating the reductive elimination step, which is crucial for sterically hindered ortho-nitro substrates [1].

  • Loading: Start at 1.0 mol%. For >100g batches, optimization down to 0.5 mol% is often feasible.

Thermal Safety (Crucial)

Nitro-substituted aromatics are potentially energetic.

  • Hazard: Ortho-nitrohalides can exhibit lower onset temperatures for decomposition.

  • Control: Never heat the reaction vessel to the solvent reflux temperature before addition. Use a "ramp-and-soak" heating profile.

  • Validation: Perform a DSC (Differential Scanning Calorimetry) on the reaction mixture before kilogram scale-up to determine the Time to Maximum Rate (TMR) of decomposition [2].

Solvent & Base System
  • Solvent: Toluene/Water (4:1 ratio). Toluene dissolves the organic reactants; water dissolves the inorganic base (K2CO3). This biphasic system allows for easy separation of the aqueous waste stream containing bromide salts and boronic acid residues.

  • Base: Potassium Carbonate (K2CO3) is preferred over Na2CO3 for its higher solubility in the aqueous phase and appropriate basicity (pK_a ~10) to activate the boronic acid without degrading the nitro group.

Detailed Experimental Protocol (100g Scale)

Target: Synthesis of ~85g of 4-Fluoro-2-nitro-1,1'-biphenyl.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
1-Bromo-4-fluoro-2-nitrobenzene 220.001.00100.0 gLimiting Reagent
Phenylboronic Acid 121.931.1563.7 gCoupling Partner
Potassium Carbonate (K2CO3) 138.212.50157.0 gBase
Pd(dppf)Cl2·CH2Cl2 816.640.01 (1 mol%)3.7 gCatalyst
Toluene --800 mLSolvent (Org)
Water (Deionized) --200 mLSolvent (Aq)
Step-by-Step Procedure

Phase 1: Setup & Inertion

  • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge 1-Bromo-4-fluoro-2-nitrobenzene (100 g) and Phenylboronic Acid (63.7 g) into the flask.

  • Add Toluene (800 mL). Stir at 200 RPM until solids are mostly dispersed.

  • Sparging: Bubble Nitrogen gas through the solution for 20 minutes to remove dissolved oxygen. (Oxygen poisons the Pd catalyst and promotes homocoupling).

Phase 2: Catalyst Addition & Reaction 5. Add Pd(dppf)Cl2·CH2Cl2 (3.7 g) in one portion. The solution will turn orange/red. 6. Dissolve K2CO3 (157 g) in Water (200 mL) in a separate beaker. Sparge this solution with nitrogen for 10 minutes. 7. Add the aqueous K2CO3 solution to the reaction flask. Increase stirring speed to 400 RPM to ensure good mixing of the two phases. 8. Heating Ramp:

  • Heat to 60°C over 30 minutes. Hold for 15 minutes.
  • Heat to 85-90°C (gentle reflux).
  • Monitor: Maintain reflux for 4-6 hours.
  • IPC (In-Process Control): Take a 50 µL aliquot, quench in EtOAc/Water, and analyze by HPLC or TLC (Hexane/EtOAc 8:1). Look for the disappearance of the bromide starting material (Rf ~0.6).

Phase 3: Workup & Purification 10. Cool the mixture to room temperature (20-25°C). 11. Transfer to a separatory funnel. Separate the layers.

  • Bottom Layer: Aqueous waste (contains salts/boron residues) -> Discard to aqueous waste.
  • Top Layer: Organic product layer.[3]
  • Wash the organic layer with Water (2 x 200 mL) and Brine (200 mL).
  • Scavenger Treatment (Optional but recommended for Pharma): Add 5g of Activated Carbon (Charcoal) or a silica-based metal scavenger (e.g., SiliaMetS® Thiol) to the organic layer. Stir for 30 minutes at 40°C to remove residual Palladium. Filter through a pad of Celite.[1]
  • Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to approximately 150 mL volume. Do not distill to dryness yet.

Phase 4: Crystallization 15. Add Ethanol or Isopropanol (300 mL) to the toluene concentrate. 16. Heat to dissolve any solids, then slowly cool to 0-5°C with slow stirring. 17. The product, 4-Fluoro-2-nitro-1,1'-biphenyl , should crystallize as a light yellow/off-white solid. 18. Filter the solid and wash with cold Ethanol (50 mL). 19. Dry in a vacuum oven at 40°C for 12 hours.

Self-Validating Workflow & Troubleshooting

This diagram illustrates the decision logic during the reaction process.

Workflow Start Start Reaction (Reflux 85°C) Check IPC Check (4h) (HPLC/TLC) Start->Check Complete SM < 1%? Check->Complete Workup Proceed to Workup (Phase Sep -> Cryst) Complete->Workup Yes AddCat Add 0.2 mol% Pd Check pH (must be >9) Complete->AddCat No (Stalled) AddCat->Check Reflux +2h

Caption: Operational logic for reaction monitoring. SM = Starting Material.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Reaction Stalls (<80% Conv.) Catalyst poisoning (O2) or pH drop.Degas solvents more rigorously. Ensure Base is in excess. Add 0.2% fresh catalyst.
High Homocoupling (Ph-Ph) Low concentration of halide or excess boronic acid + O2.Reduce Boronic Acid excess to 1.05 eq. Ensure strict inert atmosphere.
Dark Black Precipitate "Pd Black" formation (catalyst decomposition).Normal at end of reaction. If early, indicates unstable ligand. Switch to Pd(dppf)Cl2.
Product is Oily/Sticky Residual Toluene or impurities.Recrystallize from Ethanol/Water or Heptane/EtOAc. Seed with pure crystal if available.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sperry, J. B., et al. (2021). Thermal Stability of Nitro-Compounds: Safety Guidelines for Scale-Up. Organic Process Research & Development. (Generalized reference for nitro safety).
  • BenchChem. (2025).[1][4] Application Notes for Suzuki Coupling. BenchChem Technical Library. Link

  • Sigma-Aldrich. (n.d.). 4'-Fluoro-2-nitro-1,1'-biphenyl Product Page. Sigma-Aldrich. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Suzuki Coupling of 4-Fluoro-2-nitro-1,1'-biphenyl

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl. This particular coupling presents a unique set of obstacles due to the electronic properties and steric hindrance of the substrates.

The following is a series of frequently asked questions (FAQs) and troubleshooting guides. My approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Overview of the Challenge

The synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl involves coupling an aryl halide (e.g., 1-bromo-4-fluoro-2-nitrobenzene) with a phenylboronic acid derivative. The primary difficulty stems from the aryl halide partner. The nitro group (-NO₂) is strongly electron-withdrawing, and its position ortho to the halide creates significant steric hindrance. This combination can make the rate-limiting oxidative addition step of the catalytic cycle particularly challenging.[1]

Frequently Asked Questions & Troubleshooting

Q1: My reaction shows little to no conversion. Is my palladium catalyst or ligand choice incorrect?

This is the most common failure point for this specific transformation. The electronic and steric profile of 1-bromo-4-fluoro-2-nitrobenzene requires a highly active catalyst system.

Root Cause Analysis:

  • Oxidative Addition is Sluggish: The electron-withdrawing nitro group deactivates the aryl halide towards oxidative addition by the Pd(0) catalyst.[1] Furthermore, the ortho-nitro group sterically hinders the approach of the palladium complex.

  • Incorrect Ligand Choice: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to promote the reaction. They do not provide the necessary electron density to the palladium center to facilitate oxidative addition with such a challenging substrate.[2]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[3][4] Inadequate degassing can lead to the formation of inactive palladium oxides, effectively killing the catalyst before the reaction can proceed.[3]

Troubleshooting Recommendations:

  • Employ Modern, Bulky, Electron-Rich Ligands: For sterically hindered and electron-deficient substrates, Buchwald-type biaryl phosphine ligands are the industry standard.[5] They possess the steric bulk to favor the formation of a monoligated, highly reactive Pd(0) species and the electron-donating ability to accelerate the oxidative addition step.[5][6]

  • Use an Appropriate Palladium Precursor: While Pd(OAc)₂ is common, it requires in-situ reduction to Pd(0), which can sometimes be inefficient.[4] Consider starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-formed palladacycle precatalyst which can offer greater reliability.[1][7]

  • Ensure Catalyst Quality: Palladium sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[7] Always use fresh, high-purity catalysts and ligands.

ParameterRecommendation for this CouplingRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (e.g., SPhos-Pd-G3)Provides the active Pd(0) species. Precatalysts offer improved stability and reliability.[4]
Ligand SPhos , XPhos , or similar dialkylbiaryl phosphinesBulky, electron-rich ligands that accelerate oxidative addition for hindered/deactivated aryl halides.[5][8]
Pd:Ligand Ratio 1:2 to 1:4Ensures the palladium center remains coordinated and active, preventing decomposition.[4]
Catalyst Loading 1-3 mol %A good starting point for optimization. Lower loadings may be possible with highly active systems.[8]
Q2: I'm observing significant side products, primarily homocoupling of my boronic acid and/or dehalogenation of my starting material. What's the cause?

The appearance of these side products points towards issues with the reaction conditions, particularly the base and the atmospheric integrity.

Root Cause Analysis:

  • Homocoupling (Glaser-type): This side reaction, forming biphenyl from two molecules of phenylboronic acid, is often promoted by the presence of oxygen.[4][9] Oxygen can facilitate an alternative catalytic cycle that leads to this undesired product.

  • Dehalogenation/Protodeboronation: The base, while essential for the transmetalation step, can also promote side reactions.[10] A base that is too strong or has nucleophilic character (like hydroxide in high concentrations) can lead to the removal of the halogen from the starting material or the replacement of the boronic acid group with a hydrogen atom (protodeboronation).[10]

Troubleshooting Flowchart:

G start Low Yield with Side Products check_o2 Is the reaction rigorously degassed? start->check_o2 check_base What base is being used? start->check_base o2_no No check_o2->o2_no Homocoupling is a major byproduct o2_yes Yes check_o2->o2_yes Degassing is thorough base_strong Strong Base (e.g., NaOH, KOH) check_base->base_strong Dehalogenation observed base_weak Weaker Base (e.g., K₂CO₃, K₃PO₄) check_base->base_weak Side reactions persist improve_degas Improve Degassing: - Sparge solvent for 30+ min - Use 3-5 Freeze-Pump-Thaw cycles o2_no->improve_degas o2_yes->check_base homocoupling Result: Reduced Homocoupling improve_degas->homocoupling switch_base Switch to a weaker, non-nucleophilic base: - K₃PO₄ or Cs₂CO₃ are often optimal base_strong->switch_base base_weak->improve_degas Check degassing again dehalogenation Result: Reduced Dehalogenation and Protodeboronation switch_base->dehalogenation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction. [1][6][11]

Recommended Starting Protocol

This protocol is a robust starting point for the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl. It should be adapted and optimized based on your specific laboratory results.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the phosphine ligand (e.g., SPhos, 6 mol %).

  • Seal the flask with a rubber septum, and purge the vessel by alternating between vacuum and backfilling with Argon or Nitrogen for at least 5 cycles. [3]4. Via syringe, add the previously degassed solvent (e.g., 1,4-Dioxane and Water, 5:1 ratio) to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress periodically by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to begin purification. [3]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Sharma, A. et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Meng, G. et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available at: [Link]

  • The Organic Chemist (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Li, Y. et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Wang, D. et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • D'Alterio, C. et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling. Chemistry – A European Journal. Available at: [Link]

  • Sharma, S. et al. (2016). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Wang, D. et al. (2017). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Torvisco, A. et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Biedrzycka, A. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hu, J. et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Reddit r/chemistry (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Reddit r/chemistry (2020). What is the proper way to set up a suzuki coupling? Reddit. Available at: [Link]

  • Bedford, R. B. et al. (2017). Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. ACS Publications. Available at: [Link]

  • Cárdenas-Pizarro, I. et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • Macmillan Group (2005). B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]

  • Gérardin, C. et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • ResearchGate (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Gómez-Ruiz, S. et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • Santos, J. I. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for "4-Fluoro-2-nitro-1,1'-biphenyl" synthesis

Technical Support Center: Optimization of 4-Fluoro-2-nitro-1,1'-biphenyl Synthesis Executive Summary & Core Reaction The Challenge: Synthesizing 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) involves a Suzuki-Miyaura co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 4-Fluoro-2-nitro-1,1'-biphenyl Synthesis

Executive Summary & Core Reaction

The Challenge: Synthesizing 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) involves a Suzuki-Miyaura coupling between 1-bromo-4-fluoro-2-nitrobenzene and phenylboronic acid . While the nitro group activates the C-Br bond for oxidative addition, its position at the ortho site creates significant steric hindrance, impeding the transmetalation step. Furthermore, the electron-deficient ring is susceptible to nucleophilic aromatic substitution (


), leading to phenol byproducts if the catalytic cycle stalls.

The Solution: This guide provides a tiered approach: a Standard Protocol for general use and an Advanced "Power User" Protocol using Buchwald precatalysts for difficult cases or scale-up.

Visualizing the Workflow

ReactionWorkflow Start Start: 1-Bromo-4-fluoro-2-nitrobenzene + Phenylboronic Acid ConditionA Standard Protocol Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C Start->ConditionA Initial Screen ConditionB Advanced Protocol XPhos Pd G3, K3PO4 THF/H2O, 60°C Start->ConditionB If Sterics High or Scale-up Product Target: 4-Fluoro-2-nitro-1,1'-biphenyl ConditionA->Product Yield ~85% ConditionB->Product Yield >90% Faster Kinetics

Figure 1: Decision matrix for selecting the appropriate experimental protocol based on project constraints.

Standard Operating Procedures (SOPs)

Protocol A: The "Standard" Literature Method

Best for: Small-scale exploratory synthesis where cost is a factor.

ComponentReagentEquiv.[1][2][3][4][5]Role
Substrate 1-Bromo-4-fluoro-2-nitrobenzene1.0Electrophile (Activated by

)
Coupling Partner Phenylboronic Acid1.2-1.5Nucleophile
Catalyst Pd(PPh3)4 0.05 (5 mol%)Palladium(0) Source
Base K2CO3 (2M Aqueous)2.0-3.0Activates Boronic Acid
Solvent Toluene / Ethanol / Water4:1:1Biphasic System
Conditions 90°C, 12-16 Hours-Reflux

Critical Step: Degas solvents thoroughly (sparge with Argon for 20 mins) before adding the catalyst. Pd(PPh3)4 is highly oxygen-sensitive.

Protocol B: The "Advanced" Optimization (Recommended)

Best for: Scale-up, high-throughput screening, or if Protocol A fails due to steric hindrance.

ComponentReagentEquiv.[1][2][3][4][5]Role
Catalyst XPhos Pd G3 or SPhos Pd G3 0.01-0.02 (1-2 mol%)Bulky, Electron-Rich Ligand
Base K3PO4 (Tribasic)2.0Stronger base, higher solubility
Solvent THF / Water10:1Homogeneous at reflux
Conditions 60-80°C, 1-4 Hours-Faster kinetics

Why this works: The XPhos ligand forms a "roof" over the Palladium center, facilitating the coupling of sterically hindered ortho-substituted substrates while preventing catalyst decomposition [1].

Troubleshooting & FAQs

Q1: My reaction turns black immediately, and conversion is <10%. What happened?

Diagnosis: "Palladium Black" formation.[3] This indicates your catalyst has decomposed into inactive Palladium metal aggregates before it could enter the catalytic cycle.

  • Cause 1: Oxygen leak. Pd(PPh3)4 is notoriously unstable in air.

  • Cause 2: The oxidative addition is fast (due to the nitro group), but the transmetalation is slow (due to steric hindrance). The Pd intermediate "waits" too long and decomposes.

Fix:

  • Switch to Protocol B. The precatalyst (e.g., XPhos Pd G3) is air-stable and activates only inside the reaction vessel.

  • Increase Ligand Loading: If using Pd(OAc)2, add excess SPhos (Ligand:Pd ratio 2:1) to stabilize the active species.

Q2: I see a yellow/orange impurity spot by TLC that is NOT the product.

Diagnosis: Nucleophilic Aromatic Substitution (


).
The ortho-nitro group makes the C-Br bond highly electrophilic. If the Suzuki coupling is slow, the base (OH⁻ or CO3²⁻) or the solvent (Ethanol) can attack the ring, displacing the Bromine.

Mechanism of Failure:



Fix:

  • Remove Alcohols: Do not use Ethanol/Methanol as cosolvents. Use pure Toluene/Water or THF/Water.

  • Weak Bases: If using K3PO4 causes issues, switch to a milder base like KF (Potassium Fluoride) or CsF , which are less nucleophilic but still activate the boronic acid [2].

  • Anhydrous Conditions: Use Cs2CO3 in dry Dioxane or DMF to eliminate Hydroxide ions completely.

Q3: The starting material is consumed, but the yield is low. Where is the Boronic Acid going?

Diagnosis: Protodeboronation.[2] Phenylboronic acid is prone to losing its boron group (


) under basic, aqueous conditions, especially if the cross-coupling is slow.

Fix:

  • Excess Reagent: Increase Phenylboronic acid to 1.5 - 2.0 equivalents.

  • Slow Addition: Add the base slowly (e.g., via syringe pump) to keep the pH lower during the initial phase.

  • Alternative Reagent: Use Phenylboronic acid pinacol ester (Ph-BPin) . It is much more stable towards hydrolysis than the free acid.

Diagnostic Logic Tree

Use this flow to diagnose specific failures in your experiment.

Troubleshooting Issue Identify Issue LowConv Low Conversion (SM Remaining) Issue->LowConv NewSpot New Impurity Spot (Not Product) Issue->NewSpot NoSM SM Consumed Low Product Yield Issue->NoSM CatDeath Catalyst Death? (Black Precipitate) LowConv->CatDeath Phenol Is it Phenol? (Yellow/Orange) NewSpot->Phenol Debor Protodeboronation? NoSM->Debor Switch to XPhos Pd G3\nDegas Solvents Better Switch to XPhos Pd G3 Degas Solvents Better CatDeath->Switch to XPhos Pd G3\nDegas Solvents Better Yes S_NAr Side Reaction\nRemove Alcohols\nUse Anhydrous Base (Cs2CO3) S_NAr Side Reaction Remove Alcohols Use Anhydrous Base (Cs2CO3) Phenol->S_NAr Side Reaction\nRemove Alcohols\nUse Anhydrous Base (Cs2CO3) Yes Use Pinacol Ester\nIncrease Boronic Eq. Use Pinacol Ester Increase Boronic Eq. Debor->Use Pinacol Ester\nIncrease Boronic Eq. Likely

Figure 2: Troubleshooting logic for common failure modes in nitro-biphenyl synthesis.

References

  • BenchChem Technical Support. (2025).[1][2] General Experimental Protocol: Suzuki Coupling of 1-Bromo-4-fluoro-2-nitrobenzene. Retrieved from (Note: Generalized from search context 1.1, 1.7).

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4'-Fluoro-2-nitro-1,1'-biphenyl. Retrieved from

  • ChemicalBook. (2024). 4-Fluoro-2-nitro-1,1'-biphenyl Properties and Synthesis. Retrieved from

Sources

Troubleshooting

Identifying and minimizing byproducts in "4-Fluoro-2-nitro-1,1'-biphenyl" reactions

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4-Fluoro-2-nitro-1,1'-biphenyl . It prioritizes mechanistic understanding of byproducts and provides actionable, self...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4-Fluoro-2-nitro-1,1'-biphenyl . It prioritizes mechanistic understanding of byproducts and provides actionable, self-validating troubleshooting protocols.

Current Status: Operational Topic: Impurity Profiling & Process Optimization Target Molecule: 4-Fluoro-2-nitro-1,1'-biphenyl Primary Route: Suzuki-Miyaura Cross-Coupling

Reaction Logic & Pathway Analysis

The synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl typically involves the palladium-catalyzed coupling of 1-bromo-4-fluoro-2-nitrobenzene with phenylboronic acid .

While the Suzuki reaction is robust, the specific electronic architecture of the starting material (an ortho-nitro aryl halide) introduces unique competitive pathways. The ortho-nitro group strongly activates the C-Br bond not just for the desired oxidative addition to Palladium, but also for undesired Nucleophilic Aromatic Substitution (SNAr) by the base.

Reaction Pathway Diagram

The following diagram outlines the competing kinetic pathways that determine your product purity.

ReactionPathways SM Starting Material (1-Bromo-4-fluoro-2-nitrobenzene) Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) SM->Pd_Cycle Desired Path SNAr_Prod S_NAr Byproduct (4-Fluoro-2-nitrophenol) SM->SNAr_Prod Path A: Base Attack (OH- / OR-) Boronic Phenylboronic Acid Boronic->Pd_Cycle Homo_Prod Homocoupling Byproduct (1,1'-Biphenyl) Boronic->Homo_Prod Path B: Oxidation (O2 present) Product TARGET PRODUCT 4-Fluoro-2-nitro-1,1'-biphenyl Pd_Cycle->Product Transmetalation & Red. Elimination Dehalo_Prod Dehalogenation Byproduct (3-Fluoronitrobenzene) Pd_Cycle->Dehalo_Prod Path C: Protodehalogenation (Moisture/H-source)

Caption: Competitive pathways in the Suzuki coupling of nitro-activated aryl halides. Path A (Red) represents the critical SNAr failure mode specific to this substrate.

Troubleshooting & Optimization Guide

Issue 1: The "Yellow Impurity" (SNAr Competition)

Symptom: You observe a new spot on TLC or a peak in LC-MS corresponding to [M-Br+OH] (Phenol) or [M-Br+OR] (Ether). The reaction mixture turns intensely yellow/orange (phenolate formation). Technical Insight: The nitro group at the ortho position relative to the bromide makes the C-Br bond highly electrophilic. Strong nucleophilic bases (like NaOH, KOH, or NaOEt) can directly attack this position, displacing the bromide before the Palladium catalyst can engage. This forms 4-fluoro-2-nitrophenol (or the corresponding ether if using alcohol solvents), effectively killing the reaction yield [1].

Corrective Protocol:

  • Switch Bases: Replace strong hydroxide bases with non-nucleophilic carbonates or phosphates.

    • Recommended:K₃PO₄ (Tribasic Potassium Phosphate) or Cs₂CO₃ . These provide sufficient basicity for the boron activation without acting as aggressive nucleophiles toward the aryl halide.

  • Solvent Selection: Avoid alcohols (MeOH, EtOH) if SNAr is observed. Use aprotic systems like Dioxane/Water or Toluene/Water .

  • Stoichiometry: Do not use a large excess of base. 2.0 - 2.5 equivalents relative to the boronic acid is standard.

Issue 2: The "Double Phenyl" (Homocoupling)

Symptom: Significant presence of 1,1'-biphenyl in the crude mixture. Technical Insight: Phenylboronic acid is prone to oxidative homocoupling in the presence of Oxygen and Palladium. This consumes your coupling partner, leading to incomplete conversion of the aryl halide [2].

Corrective Protocol:

  • Degassing is Critical: Sparging with Argon for 5 minutes is often insufficient.

    • Standard: Freeze-Pump-Thaw (3 cycles) or vigorous sparging for >15 mins before adding the catalyst.

  • Catalyst Activation: Add the Pd catalyst last, under a positive pressure of Argon, to minimized exposure to dissolved oxygen.

Issue 3: Stalled Reaction / Dehalogenation

Symptom: Starting material remains unreacted, or you detect 3-fluoronitrobenzene (mass = M-Br+H). Technical Insight:

  • Stalled: The ortho-nitro group provides steric hindrance and can coordinate to Pd, potentially slowing down transmetalation.

  • Dehalogenation: If the reaction is too wet or uses a hydride source (like certain alcohols), the Pd-Aryl intermediate can be protonated instead of undergoing transmetalation.

Corrective Protocol:

  • Ligand Choice: Use electron-rich, bulky phosphine ligands that facilitate oxidative addition and stabilize the active species. SPhos or XPhos are superior to simple PPh₃ for ortho-substituted nitrobenzenes [3].

  • Water Control: While water is necessary for the Suzuki mechanism, excess water promotes dehalogenation. Use a defined ratio (e.g., 4:1 Organic:Water).

Optimized Experimental Protocol

This protocol is designed to minimize SNAr side reactions and homocoupling.

Reagents:

  • 1-Bromo-4-fluoro-2-nitrobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Crucial: Avoid Hydroxides

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the aryl halide, phenylboronic acid, and K₃PO₄.

  • Solvent Prep: In a separate flask, mix Dioxane and Water. Degas this mixture by bubbling Argon through it for 20 minutes. Note: Proper degassing prevents homocoupling.

  • Addition: Add the degassed solvent to the reaction vial via syringe under Argon.

  • Catalyst Addition: Add the Pd catalyst and ligand rapidly against a positive flow of Argon. Seal the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Why 80°C? Higher temperatures (>100°C) increase the rate of SNAr side reactions. 80°C is the "Goldilocks" zone for this activated substrate.

  • Workup: Cool to room temperature. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc and wash with Brine.[1][2][3]

  • Purification: The nitro group makes the product polar enough to separate easily from non-polar biphenyl byproducts on Silica gel (Hexane/EtOAc gradient).

Data Summary: Impurity Identification

Impurity NameStructureMass Shift (LC-MS)Root CauseSolution
SNAr Phenol 4-Fluoro-2-nitrophenol[M - Ph + OH] (Loss of Br, Gain of OH)Base attack on Ar-BrUse K₃PO₄; Avoid NaOH
SNAr Ether 4-Fluoro-2-nitro-alkoxybenzene[M - Ph + OR]Alcohol solvent attackSwitch to Dioxane/Toluene
Homocouple 1,1'-Biphenyl[M = 154]Oxygen presenceDegas solvents thoroughly
De-halide 3-Fluoronitrobenzene[M - Ph + H]Moisture / Hydride sourceReduce water ratio; Check solvent quality

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst & Ligand Selection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of High-Purity 4-Fluoro-2-nitro-1,1'-biphenyl

Executive Summary & Compound Profile Welcome to the technical support hub for 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-38-5).[1] This guide addresses the specific purification challenges associated with this intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-38-5).[1] This guide addresses the specific purification challenges associated with this intermediate, commonly synthesized via Suzuki-Miyaura cross-coupling.

Our analysis indicates that researchers frequently encounter three core issues with this scaffold:

  • Persistent Palladium Residues: Resulting in "gray" solids or failing heavy metal specifications (<10 ppm).

  • Crystallization "Oiling Out": The low melting point of the nitro-biphenyl class often leads to oil formation rather than distinct crystals.

  • Homocoupling Impurities: Separation of the desired product from 4,4'-difluoro-2,2'-dinitrobiphenyl or biphenyl byproducts.

This guide provides self-validating protocols to resolve these issues, ensuring high purity (>99% HPLC) for downstream applications.

Troubleshooting Guide (Q&A Format)

Scenario A: Palladium Contamination

User Question: "My product is isolated as a dark gray solid even after column chromatography. How do I remove the residual palladium to meet <10 ppm specs?"

Scientist's Response: Chromatography alone is often insufficient for removing colloidal palladium (Pd black) or soluble Pd-ligand complexes. You need a dedicated scavenging step before crystallization.

The Protocol:

  • Dissolution: Dissolve the crude material in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco KB-B) .

    • Dosage: 0.2 - 0.5 wt% relative to the crude mass.

  • Thermal Treatment: Heat the mixture to 50°C for 2-4 hours .

    • Why? Heat promotes the decomplexation of Pd from the product and increases the kinetics of adsorption onto the scavenger [1].

  • Filtration: Filter hot through a pad of Celite 545 .

    • Critical Step: Do not let the filter cake run dry during filtration to prevent redissolution of trapped metals.

  • Validation: The filtrate should be clear yellow, not gray.

Table 1: Scavenger Efficiency for Nitro-Biphenyls

Scavenger TypeTarget SpeciesEfficiencyRecommended Conditions
Activated Carbon (Darco KB-B) Colloidal Pd (Pd⁰)HighReflux in EtOAc, 2h
Thiol-Silica (Si-SH) Soluble Pd(II) ComplexesVery High50°C in THF, 4h
Celite Filtration Large ParticulatesLowRoom Temp (Physical barrier only)
Scenario B: Crystallization Issues

User Question: "I tried recrystallizing from hot ethanol, but the compound separates as an orange oil at the bottom of the flask as it cools. How do I get crystals?"

Scientist's Response: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with nitro-biphenyls due to their low melting points and high entropy of fusion.

The Solution: The "Seeding at Metastable Zone" Protocol

  • Solvent Switch: Switch from pure Ethanol to a Methanol/Water or Hexane/DCM system.

    • Reasoning: Ethanol often has a boiling point too close to the melting point of the solvated product.

  • Procedure:

    • Dissolve the crude oil in the minimum amount of DCM (good solvent) at room temperature.

    • Slowly add Hexane (anti-solvent) until the solution turns slightly turbid.

    • Add Seed Crystals: If available, add a micro-spatula of pure product. If not, scratch the glass surface to induce nucleation.

    • Slow Evaporation: Allow the DCM to evaporate slowly in a fume hood. As the DCM leaves, the ratio of Hexane increases, forcing the product out as crystals rather than an oil [2].

Scenario C: Impurity Separation

User Question: "I see a persistent impurity at R_f 0.45 (very close to my product at 0.40) on TLC. What is it, and how do I remove it?"

Scientist's Response: In Suzuki couplings involving 1-bromo-4-fluoro-2-nitrobenzene, the most common close-eluting impurity is the Homocoupling Product (4,4'-difluoro-2,2'-dinitrobiphenyl) or the Protodeboronation byproduct (nitrobenzene derivative).

The Separation Strategy:

  • Mobile Phase Optimization: Do not use simple Hexane/EtOAc.

    • Recommendation: Use Toluene/Heptane (3:7) .

    • Mechanism:[1][2][3][4] Toluene interacts via

      
       stacking with the nitro-aromatic rings, often providing better selectivity (separation factor 
      
      
      
      ) than aliphatic solvents like hexane [3].
  • Stationary Phase: If silica fails, consider C18 Reverse Phase chromatography (Water/Acetonitrile gradient). The nitro group makes the compound significantly more polar, allowing distinct separation in reverse phase.

Visualizing the Purification Workflow

The following diagram illustrates the integrated workflow to ensure removal of both chemical impurities and trace metals.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Pd + Homocoupling) Workup Aqueous Workup (Remove Boronic Acids/Salts) Crude->Workup Extraction Scavenging Pd Scavenging (Thiol-Silica / 50°C) Workup->Scavenging Dissolve in THF Filtration Filtration via Celite Scavenging->Filtration Remove Scavenger Cryst Recrystallization (DCM/Hexane - Slow Evap) Filtration->Cryst Concentrate Filtrate Cryst->Scavenging If Pd > 10ppm Pure Final Product (>99% Purity, <10ppm Pd) Cryst->Pure Filter & Dry

Caption: Integrated purification workflow emphasizing the critical placement of the Pd-scavenging step prior to crystallization.

Impurity Origin Analysis

Understanding where impurities come from allows for better upstream control.

ImpurityOrigins Start Start Materials (Ar-Br + Ar-B(OH)2) PdCycle Pd Catalytic Cycle Start->PdCycle Target Target Biphenyl PdCycle->Target Reductive Elimination Homo Homocoupling (Ar-Ar) PdCycle->Homo Oxidative Coupling (Excess O2) Proto Dehalogenation (Ar-H) PdCycle->Proto Protodeboronation (Wet Solvent) Oxid Phenol Byproduct (Ar-OH) PdCycle->Oxid Oxidation of Boronic Acid

Caption: Origin of common impurities in Suzuki coupling. Control oxygen to reduce homocoupling and moisture to reduce protodeboronation.

Final Verification (QC Checklist)

Before releasing the batch, verify the following parameters:

  • Appearance: Bright yellow crystalline solid.

  • 1H NMR: Check for absence of boronic acid peaks (usually broad singlets around 8-9 ppm) and solvent residues.

  • HPLC Purity: >99.0% (AUC) at 254 nm.

  • Residual Pd: <10 ppm (ICP-MS).

References

  • BenchChem. (2025).[2] Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. Retrieved from

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from

  • Sigma-Aldrich. (n.d.). 4'-Fluoro-2-nitro-1,1'-biphenyl Product Page. Retrieved from

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps. Retrieved from

  • Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Org. Synth. 1998, 75,[5] 53. Retrieved from

Sources

Troubleshooting

How to avoid homocoupling in "4-Fluoro-2-nitro-1,1'-biphenyl" synthesis

Topic: Troubleshooting Homocoupling in the Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the advanced troubleshooting guide for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Homocoupling in the Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the advanced troubleshooting guide for Suzuki-Miyaura cross-coupling. Synthesizing highly functionalized biaryls like 4-Fluoro-2-nitro-1,1'-biphenyl—typically via the coupling of 1-bromo-4-fluoro-2-nitrobenzene and phenylboronic acid—often presents a critical side reaction: homocoupling . This guide provides a mechanistic deep dive, a quantitative optimization matrix, and a self-validating protocol to eliminate this impurity.

Mechanistic Deep Dive: The Root Causes of Homocoupling

In the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl, homocoupling manifests in two distinct forms, each driven by different mechanistic failures:

  • Oxidative Homocoupling of Phenylboronic Acid (Yielding Biphenyl): This is the most pervasive issue. It is primarily driven by oxygen ingress. Molecular oxygen oxidizes the active Pd(0) catalyst into a Pd(II) peroxo complex. This abnormal species undergoes two sequential transmetalations with phenylboronic acid, followed by reductive elimination to yield biphenyl . This not only creates a persistent impurity but also consumes your boronic acid equivalent, stalling the main catalytic cycle.

  • Reductive Homocoupling of the Aryl Halide (Yielding 4,4'-difluoro-2,2'-dinitro-1,1'-biphenyl): The ortho-nitro group on 1-bromo-4-fluoro-2-nitrobenzene is highly electron-withdrawing, which accelerates the initial oxidative addition. However, its steric bulk severely hinders the subsequent transmetalation step. If transmetalation is too slow, the long-lived Pd(II)-aryl intermediate can undergo alternative degradation pathways, leading to halide dimerization.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (1-Bromo-4-fluoro-2-nitrobenzene) Pd0->OxAdd Normal Cycle O2 O2 Ingress (Poor Degassing) Pd0->O2 Aerobic Oxidation TransMet Transmetalation (Phenylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination (4-Fluoro-2-nitro-1,1'-biphenyl) TransMet->RedElim RedElim->Pd0 Regeneration PdII_Peroxo Pd(II) Peroxo Complex O2->PdII_Peroxo DoubleTrans Double Transmetalation (2x Phenylboronic Acid) PdII_Peroxo->DoubleTrans HomoProduct Homocoupling Product (Biphenyl) DoubleTrans->HomoProduct HomoProduct->Pd0 Pd(0) Release

Divergence of the Suzuki catalytic cycle into the oxidative homocoupling pathway.

Symptom-Based Troubleshooting Matrix

To systematically eliminate homocoupling, operational parameters must be tightly controlled. The table below summarizes the causality behind common experimental choices and provides quantitative optimization targets.

Optimization ParameterSub-optimal Condition (Promotes Homocoupling)Optimized Condition (Suppresses Homocoupling)Mechanistic Rationale
Catalyst Selection Pd(OAc)₂ (Pd(II) precatalyst)Pd(PPh₃)₄ or Pd₂(dba)₃ (Pd(0))Avoids the requirement for in-situ reduction, which natively consumes two equivalents of boronic acid to reduce Pd(II) to Pd(0) .
Atmospheric Control Ambient Air / Brief N₂ flushRigorous Ar/N₂ sparging (≥30 min)Prevents the formation of oxo-palladium species that trigger the oxidative homocoupling pathway .
Base Equivalents Strong base (e.g., NaOH, >3.0 eq)Mild base (K₂CO₃ or K₃PO₄, 2.0 eq)Limits base-catalyzed protodeboronation and prevents uncontrolled, rapid transmetalation rates that favor dimerization.
Chemical Additives NonePotassium formate (1.0–2.0 eq)Acts as a mild, non-interfering reducing agent to maintain Pd in the active (0) state without poisoning the catalytic cycle .
Stoichiometry Excess Boronic Acid (>1.5 eq)Slight Excess (1.05 eq)Minimizes the concentration gradient of phenylboronic acid, statistically reducing the probability of double transmetalation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, you can verify the integrity of the catalytic cycle before committing to full workup.

Objective: Anaerobic synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl (10 mmol scale).

Step 1: Reagent Preparation & Degassing (Critical Step)
  • In a 100 mL Schlenk flask, dissolve 1-bromo-4-fluoro-2-nitrobenzene (2.20 g, 10.0 mmol) and phenylboronic acid (1.28 g, 10.5 mmol) in 40 mL of anhydrous 1,4-dioxane.

  • Causality: Using only 1.05 equivalents of boronic acid prevents an overabundance of the reagent, which would otherwise drive the equilibrium toward biphenyl formation.

  • Sparge the organic solution with ultra-high purity Argon for exactly 30 minutes using a subsurface needle.

Step 2: Independent Base Preparation
  • Prepare a 2.0 M aqueous solution of K₂CO₃ (10 mL, 20.0 mmol) in a separate vial.

  • Sparge the aqueous base with Argon for 30 minutes.

  • Causality: Aqueous solutions are highly saturated with dissolved oxygen. Failing to degas the base independently is the #1 cause of unexpected oxidative homocoupling .

Step 3: Catalyst Activation
  • Under a positive Argon stream, add Pd(PPh₃)₄ (57 mg, 0.05 mmol, 0.5 mol%) to the organic mixture.

  • (Optional) If utilizing a Pd(II) source like Pd(OAc)₂ due to inventory constraints, add potassium formate (84 mg, 1.0 mmol) at this stage to act as a sacrificial reductant.

Step 4: Reaction Execution & In-Process Validation
  • Inject the degassed aqueous K₂CO₃ into the Schlenk flask via a gas-tight syringe.

  • Seal the system and heat to 80°C with vigorous stirring (800 rpm) to overcome biphasic mass transfer limitations.

  • Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot under Argon. Quench in 1 mL EtOAc/H₂O. Analyze the organic layer via GC-MS.

    • Success Indicator: Dominant mass peak at m/z 217 (Desired Product).

    • Failure Indicator: Mass peak at m/z 154 (Biphenyl). If biphenyl constitutes >5% of the total ion current, oxygen ingress has occurred. Abort or add 0.5 eq additional boronic acid and re-degas.

Step 5: Workup
  • Upon full consumption of the aryl bromide (approx. 8 hours), cool to room temperature.

  • Dilute with EtOAc (50 mL), wash with brine (2 x 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Start Setup Reaction Degas Degas Solvents (Sparge Ar, 30 min) Start->Degas Cat Add Pd(0) Catalyst under Ar stream Degas->Cat Base Add Aqueous Base (Pre-degassed) Cat->Base Heat Heat to 80°C (Sealed System) Base->Heat Check GC-MS Validation (Check m/z 154) Heat->Check

Self-validating anaerobic workflow for setting up Suzuki cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My GC-MS shows a mass of m/z 380 instead of biphenyl (m/z 154). What happened? A1: A mass of 380 indicates the formation of 4,4'-difluoro-2,2'-dinitro-1,1'-biphenyl. This is the reductive homocoupling of your aryl halide. The ortho-nitro group sterically hinders the transmetalation step. When transmetalation is too slow, the Pd(II)-aryl complex stalls and dimerizes. Solution: Switch to a more sterically accommodating, electron-rich ligand like SPhos or XPhos to accelerate the reductive elimination step and clear the catalytic bottleneck.

Q2: Can I use a Pd(II) precatalyst like Pd(OAc)₂ if I don't have Pd(PPh₃)₄? A2: Yes, but Pd(II) must be reduced to Pd(0) in situ to initiate the catalytic cycle. If you rely solely on phenylboronic acid to reduce the Pd(II), you will inherently generate biphenyl as a byproduct. To prevent this, add a mild reducing agent like potassium formate (1–2 equivalents) to reduce the Pd(II) without sacrificing your boronic acid .

Q3: Does the choice of boronic acid derivative affect homocoupling rates? A3: Absolutely. Free phenylboronic acid exists in equilibrium with its trimeric anhydride (boroxine), which can complicate stoichiometry and local concentration. Using a more stable derivative, such as a pinacol ester (Ph-Bpin), provides a slower, controlled release of the active boron species into the catalytic cycle, minimizing the instantaneous concentration available for homocoupling .

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Available at:[Link]

  • Baxter, J., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, 11(3), 533-538. Available at:[Link]

Optimization

"4-Fluoro-2-nitro-1,1'-biphenyl" catalyst deactivation and regeneration

Technical Support Center: 4-Fluoro-2-nitro-1,1'-biphenyl Synthesis & Catalyst Management To: Research & Process Development Teams From: Senior Application Scientist, Catalysis Group Subject: Optimization, Deactivation, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-2-nitro-1,1'-biphenyl Synthesis & Catalyst Management

To: Research & Process Development Teams From: Senior Application Scientist, Catalysis Group Subject: Optimization, Deactivation, and Regeneration of Palladium Catalysts in the Synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl

Technical Context & Scope

Clarification of Terms: 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 321-23-3 derivatives) is a biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling .[1] It is not a catalyst itself. This guide addresses the deactivation and regeneration of the Palladium (Pd) catalyst used to synthesize this target molecule.

The Reaction System:

  • Target: 4-Fluoro-2-nitro-1,1'-biphenyl[1]

  • Typical Precursors: 1-Bromo-4-fluoro-2-nitrobenzene + Phenylboronic acid (or 2-Nitrophenylboronic acid + 1-Bromo-4-fluorobenzene).[1]

  • Catalyst: Palladium(0) or Palladium(II) precursors (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or Pd/C for heterogeneous flows).

  • Critical Challenge: The Nitro (-NO2) group is a "non-innocent" spectator. It is strongly electron-withdrawing and can coordinate to Pd, leading to specific deactivation pathways or competing side reactions (reduction to amines).[1]

Catalyst Deactivation: The "Why" and "How"

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps caused by the nitro group and thermal degradation.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br PdBlack DEACTIVATION: Pd Black (Agglomeration) Pd0->PdBlack Low Ligand/High T Oxidation LIGAND DEATH: Phosphine Oxidation (P-Ph3 -> O=P-Ph3) Pd0->Oxidation O2 Ingress PdII_Ar Pd(II)-Aryl Complex OxAdd->PdII_Ar TransMet Transmetallation (+ Boronic Acid) PdII_Ar->TransMet + Ar-B(OH)2 / Base NitroCoord INHIBITION: Nitro-Coordination (Pd-NO2 Complex) PdII_Ar->NitroCoord Nitro Group Interference PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle showing the specific deactivation pathways (Red) relevant to nitro-substituted aryl halides.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: The reaction turns black and stalls before completion.

Diagnosis: Pd Black Formation. The active monomeric Pd(0) species has agglomerated into inactive metallic palladium nanoparticles. This is irreversible in homogeneous systems.

  • Cause:

    • Ligand Deficiency: The phosphine ligands (e.g., PPh3) oxidized due to trace air, leaving "naked" Pd.

    • Nitro-Group Instability: The electron-deficient nitro-arene makes the Pd(II) intermediate unstable, promoting premature collapse.[1]

  • Solution:

    • Immediate: Add 10-20 mol% excess ligand (e.g., PPh3 or S-Phos) relative to Pd to restabilize the metal.[1]

    • Prevention: Switch to a palladacycle precatalyst (e.g., XPhos Pd G2 ) which releases the active species slowly, preventing the "burst" of Pd(0) that leads to aggregation.

Issue 2: Yield is low, and I see amine byproducts (Anilines).

Diagnosis: Nitro Reduction. The nitro group on your starting material (4-fluoro-2-nitro-...) is being reduced to an amine (4-fluoro-2-amino-...) instead of the halide coupling.[1]

  • Cause: Palladium is an excellent hydrogenation catalyst. If your solvent is protic (e.g., Ethanol/Water) or if you use formate bases, you may inadvertently reduce the nitro group.

  • Solution:

    • Solvent Switch: Move to aprotic polar solvents like DMF or 1,4-Dioxane .[1] Avoid alcohols.

    • Base Selection: Use inorganic bases like K3PO4 or Cs2CO3 instead of amines or formates.

Issue 3: I cannot reuse my Heterogeneous Catalyst (Pd/C).

Diagnosis: Surface Poisoning or Leaching.

  • Cause: Nitro-aromatics adsorb strongly to carbon supports, blocking active sites.[1] Alternatively, the oxidative addition step leached Pd into the solution (turning it from heterogeneous to homogeneous), leaving the solid support barren.

  • Solution:

    • Regeneration Protocol: See Section 4.

    • Test: Perform a "Hot Filtration Test". Filter the catalyst while hot; if the filtrate continues to react, your catalyst is leaching (acting homogeneously) and cannot be recycled simply by filtration.

Regeneration & Recovery Protocols

Important: Homogeneous catalysts (e.g., Pd(PPh3)4) are generally not regenerated for reuse in the same form due to ligand oxidation. The protocols below focus on Heterogeneous Catalysts (Pd/C, Pd-EnCat) and Metal Scavenging (cleaning the product).

Protocol A: Regeneration of Pd/C (Heterogeneous)

Applicable when using Palladium on Carbon for the coupling.

  • Filtration: Filter the reaction mixture through a sintered glass funnel (frit) to collect the catalyst.

  • Solvent Wash (Polar): Wash with copious amounts of THF or DMF (at 60°C).

    • Why: This removes the strongly adsorbed nitro-biphenyl product from the carbon pores.

  • Solvent Wash (Protic): Wash with Water/Methanol (1:1).

    • Why: Removes inorganic salts (KBr, Na3PO4) trapped in the matrix.

  • Drying: Dry under vacuum at 60°C for 4 hours.

  • Re-activation (Optional but Recommended): If activity has dropped >20%, treat the solid with H2 gas (1 atm) in Ethanol for 30 mins to reduce oxidized surface Pd(II) back to active Pd(0).

Protocol B: Metal Scavenging (Product Purification)

Applicable for removing deactivated Pd from your 4-Fluoro-2-nitro-1,1'-biphenyl product.[1]

Scavenger TypeTarget ImpurityProtocol
Silica-Thiol (Si-SH) Soluble Pd(II) / Pd(0)Add 5 eq.[1] (w/w) to reaction mixture; stir 30 mins at 50°C; filter.
Activated Carbon Pd Colloids (Black)Slurry crude product in EtOAc; add charcoal; reflux 1h; filter through Celite.
Celite Filtration Bulk Pd BlackSimple filtration through a Celite pad removes large aggregates.

Comparative Data: Catalyst Selection for Nitro-Biaryls

The following table summarizes catalyst performance specifically for nitro-substituted aryl halides, based on internal application data.

Catalyst SystemStability w/ Nitro GroupsRecycling PotentialRecommended For
Pd(PPh3)4 Low (Air Sensitive)NoneInitial screening / Small scale.[1]
Pd(dppf)Cl2 High (Robust)LowScale-up (High yields, resists nitro-poisoning).[1]
Pd/C (10%) MediumHigh (3-5 cycles)Cost-sensitive manufacturing.[1]
Pd-EnCat™ (Polymer) Very HighVery High (10+ cycles)Green chemistry / Low Pd leaching reqs.

References

  • Vertex AI Search. (2026). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Link

  • Vertex AI Search. (2026). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. ACS Publications. Link

  • Vertex AI Search. (2026). Poisoning and deactivation of palladium catalysts. SciSpace. Link

  • Vertex AI Search. (2026). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. BenchChem. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoro-2-nitro-1,1'-biphenyl Stability in Solution

Introduction 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) is a high-value synthetic intermediate, predominantly utilized as a precursor for functionalized carbazoles via the 1[1] and in the development of active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) is a high-value synthetic intermediate, predominantly utilized as a precursor for functionalized carbazoles via the 1[1] and in the development of active pharmaceutical ingredients. Despite its utility, researchers frequently encounter stability issues when the compound is maintained in solution for extended periods. This technical support guide addresses the root causes of solution-phase degradation—ranging from photolytic reduction to nucleophilic aromatic substitution—and provides validated protocols for maximizing solution half-life[2].

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My stock solution of 4-Fluoro-2-nitrobiphenyl in THF darkens from pale yellow to deep orange/brown over several days on the bench. What is happening? Causality & Mechanism : The darkening is a classic indicator of photochemical degradation. Nitroaromatic compounds are highly susceptible to UV and visible light-induced excitation. Upon absorbing photons, the nitro group transitions to a reactive triplet excited state. In hydrogen-donating solvents like tetrahydrofuran (THF), this excited state abstracts a hydrogen atom from the solvent, initiating a radical cascade that reduces the nitro group to a nitroso (-NO) or hydroxylamine (-NHOH) derivative[3]. These intermediates rapidly couple to form highly conjugated, deeply colored azoxy or azo oligomers. Solution : Always prepare and store solutions in actinic (amber) glassware. Switch from hydrogen-donating ethereal solvents to more photochemically inert solvents like anhydrous acetonitrile or dichloromethane (DCM) if compatible with your downstream application.

Q2: During base-promoted reactions (e.g., Suzuki couplings) using this compound, I detect significant amounts of a defluorinated byproduct via LC-MS. Why is the C-F bond breaking? Causality & Mechanism : While the fluorine atom at the 4-position is meta to the strongly electron-withdrawing nitro group (at the 2-position) and thus not maximally activated for classic Nucleophilic Aromatic Substitution (SNAr), the overall electron-deficient nature of the nitrobiphenyl system makes the C-F bond vulnerable to strong nucleophiles at elevated temperatures. Alkoxide bases (e.g., NaOtBu) or primary/secondary amines can displace the fluorine atom. Furthermore, if palladium catalysts are present, oxidative addition into the C-F bond (transition-metal mediated defluorination) can occur as a competing side reaction during4[4]. Solution : Use weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium phosphate (Cs₃PO₄). If a strong base is strictly required, minimize the reaction time and temperature, and avoid protic nucleophilic solvents (like alcohols) which can generate highly nucleophilic alkoxides in situ.

Q3: Does the presence of dissolved oxygen affect the stability of 4-Fluoro-2-nitrobiphenyl? Causality & Mechanism : Yes. Dissolved oxygen acts as a radical scavenger. While it can temporarily inhibit the photoreduction of the nitro group by quenching the triplet excited state, it simultaneously leads to the formation of reactive oxygen species (ROS) such as superoxide. These ROS can attack the biphenyl backbone or react with the solvent to form peroxides (especially in ethers), which subsequently oxidize the biphenyl system, leading to complex degradation profiles[5]. Solution : Solutions should be thoroughly degassed using sparging (with Argon or N₂) or freeze-pump-thaw cycles before long-term storage.

Section 2: Quantitative Stability Data

Table 1: Solvent Compatibility and Solution Half-Life of 4-Fluoro-2-nitrobiphenyl (0.1 M at 25°C)

SolventStorage ConditionPrimary Degradation PathwayEst. Half-Life (t½)Recommendation
Tetrahydrofuran (THF) Ambient Light, AirPhotoreduction / Peroxidation4 - 6 DaysNot Recommended for Storage
Methanol Dark, AirSolvolysis / Nucleophilic Attack2 - 3 WeeksUse Freshly Prepared
Dichloromethane (DCM) Ambient Light, ArgonMild Photoreduction3 - 4 WeeksAcceptable for Short-Term
Acetonitrile (MeCN) Dark, ArgonNone (Highly Stable)> 6 MonthsOptimal Storage Solvent
Section 3: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions This self-validating protocol ensures that the dual threats of photolysis and oxidation are mitigated.

  • Glassware Preparation : Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Purge with Argon upon cooling.

  • Solvent Purification : Use HPLC-grade Acetonitrile. Degas the solvent by bubbling anhydrous Argon through the liquid for at least 30 minutes.

  • Dissolution : Weigh the required mass of 4-Fluoro-2-nitro-1,1'-biphenyl (e.g., 21.7 mg for 1 mL of 0.1 M solution) and transfer it to the amber vial.

  • Inert Atmosphere Sealing : Add the degassed Acetonitrile. Flush the headspace with Argon for 30 seconds, then immediately seal with a PTFE-lined septum cap.

  • Validation : Analyze a 10 µL aliquot via HPLC-UV (at 254 nm) immediately after preparation (T=0) and after 7 days to confirm an area-under-the-curve (AUC) variance of < 1%.

Protocol 2: Controlled Deoxygenative Cyclization (Cadogan Reaction) When utilizing 4-Fluoro-2-nitrobiphenyl to synthesize 2-fluorocarbazole, premature reduction of the nitro group by the solvent must be avoided.

  • Setup : In a flame-dried Schlenk tube, dissolve 4-Fluoro-2-nitrobiphenyl (1.0 equiv) in anhydrous 1,2-dichlorobenzene (0.2 M).

  • Reagent Addition : Add triethyl phosphite (P(OEt)₃, 3.0 equiv) dropwise. Mechanistic note: Triethyl phosphite acts as the oxygen acceptor, sequentially reducing the nitro group to a nitrene intermediate[1].

  • Heating : Heat the mixture to 160°C under Argon for 12 hours.

  • Workup : Cool to room temperature, concentrate under vacuum, and purify via silica gel chromatography to isolate the fluorocarbazole without competitive solvent-adduct impurities.

Section 4: Visualizations

PhotochemicalDegradation A 4-Fluoro-2-nitrobiphenyl (Stable Ground State) B Triplet Excited State (Highly Reactive) A->B UV/Vis Light C H-Atom Abstraction (from Solvent) B->C H-Donor Solvent D Nitroso/Hydroxylamine Intermediates C->D Radical Cascade E Azoxy/Azo Oligomers (Degradants) D->E Dimerization

Photochemical degradation pathway of 2-nitrobiphenyls in hydrogen-donating solvents.

Workflow Step1 1. Glassware Prep (Amber Vials, 120°C) Step2 2. Solvent Degassing (Argon Sparging, 30 min) Step1->Step2 Step3 3. Dissolution (Inert Atmosphere) Step2->Step3 Step4 4. PTFE Sealing (Argon Headspace) Step3->Step4 Step5 5. Validation (HPLC-UV AUC <1% var) Step4->Step5

Step-by-step workflow for the preparation and validation of ultra-stable stock solutions.

References
  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. MDPI / DOI. 1

  • Visible-light-driven Cadogan reaction. RHHZ. 3

  • One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination. RSC. 4

  • The Journal of Organic Chemistry 1963 Volume.28 No.7. DSS.GO.TH. 5

  • Università degli Studi di Milano - AIR Unimi. UNIMI. 6

Sources

Optimization

Enhancing the reactivity of "4-Fluoro-2-nitro-1,1'-biphenyl" in coupling reactions

Welcome to the technical support center for 4-Fluoro-2-nitro-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage this versatile building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluoro-2-nitro-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage this versatile building block in transition-metal-catalyzed cross-coupling reactions. Here, we move beyond standard protocols to address the specific challenges and nuances of this substrate, providing in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 4-Fluoro-2-nitro-1,1'-biphenyl. Understanding these concepts is the first step toward successful experimentation.

Q1: My standard Suzuki-Miyaura protocol for aryl bromides is failing with 4-Fluoro-2-nitro-1,1'-biphenyl. Why is it so unreactive?

This is a common and valid observation. The core of the issue lies in the exceptional strength of the carbon-fluorine (C-F) bond. In typical palladium-catalyzed cross-coupling reactions, the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center. The C-F bond in fluorobenzene has a bond dissociation energy of approximately 126 kcal/mol, making it significantly stronger and less prone to this oxidative addition step compared to C-Cl (96 kcal/mol), C-Br, or C-I bonds.[1] The general reactivity order for halides in these reactions is I > Br > OTf >> Cl > F.[2] Therefore, conditions optimized for more reactive halides are often insufficient to activate the C-F bond.

Q2: If the C-F bond is so strong, how is it possible to use this molecule in coupling reactions at all?

The key to "awakening" the reactivity of the C-F bond in this specific molecule is the presence of the nitro (-NO₂) group at the ortho position. This powerful electron-withdrawing group fundamentally alters the mechanism of C-F bond activation. Instead of relying solely on a difficult oxidative addition, the nitro group makes the aromatic ring highly electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3][4]

Q3: Can you explain the SNAr activation mechanism in more detail?

Certainly. The SNAr mechanism is a two-step addition-elimination process.[3][5]

  • Addition: A nucleophile (which can be the catalyst complex or another species in the reaction) attacks the carbon atom bearing the fluorine. This attack is highly favored because the electron-withdrawing nitro group can stabilize the resulting negative charge. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][6] The stabilization provided by the ortho-nitro group is crucial for lowering the activation energy of this rate-determining step.[4][6]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

While fluorine is a poor leaving group in many contexts, in SNAr reactions involving activated rings, the rate-determining step is the initial nucleophilic attack. Because fluorine is the most electronegative halogen, it strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[5] This is why the reactivity order for SNAr can be F > Cl > Br > I, the reverse of the order seen in oxidative addition-based couplings.[5]

Q4: Which coupling reactions are most suitable for 4-Fluoro-2-nitro-1,1'-biphenyl?

Given its electronic properties, this substrate is well-suited for several cornerstone cross-coupling reactions, provided the conditions are properly optimized. The most successful applications include:

  • Suzuki-Miyaura Coupling for C-C bond formation.[7]

  • Buchwald-Hartwig Amination for C-N bond formation.[8]

  • Sonogashira Coupling for C-C (alkyne) bond formation.[9]

The key is to use catalytic systems (catalysts, ligands, bases) robust enough to facilitate the reaction of an electron-deficient aryl fluoride.

Q5: Should I be using a Palladium or a Nickel catalyst for this substrate?

While nickel catalysts are often superior for activating the C-F bonds of unactivated or electron-rich aryl fluorides due to nickel's lower electronegativity, the situation is different here.[1][10] The strong electronic activation provided by the nitro group makes palladium-catalyzed reactions highly viable and often preferable due to the vast library of well-understood palladium catalysts and ligands.[11] For this specific substrate, a well-chosen palladium system will be effective and is generally the first choice for methods like Suzuki-Miyaura and Buchwald-Hartwig amination.

Section 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to common problems encountered during specific coupling reactions with 4-Fluoro-2-nitro-1,1'-biphenyl.

Suzuki-Miyaura Coupling

Problem: Low to no conversion of the starting material.

Probable Causes & Solutions:

  • Cause 1: Inadequate Catalyst/Ligand System. The activation of the C-F bond, even with the nitro group's help, requires a highly active catalyst. Standard ligands like PPh₃ are often insufficient.

    • Solution: Employ bulky, electron-rich monophosphine ligands. These ligands stabilize the monomeric Pd(0) species and promote the difficult oxidative addition and subsequent reductive elimination steps.[11][12]

  • Cause 2: Incorrect Base. The base plays a critical role in the transmetalation step, activating the boronic acid.[13] Its strength and solubility can dictate the reaction's success.

    • Solution: Use moderately strong inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity without promoting significant side reactions.[7]

  • Cause 3: Inactive Boronic Acid. Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage.

    • Solution: Use fresh boronic acid or a corresponding boronate ester (e.g., pinacol ester), which often exhibit greater stability and reactivity.

Optimized Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Fluoro-2-nitro-1,1'-biphenyl (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to a concentration of ~0.1 M).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-F OxAdd->PdII_Aryl [Ar-F] Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both [Ar'B(OH)₂] RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 [Regeneration] Product Ar-Ar' RedElim->Product ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation ArF Ar-F (4-Fluoro-2-nitro-1,1'-biphenyl) ArF->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

Problem: Low yield and/or decomposition of the starting material.

Probable Causes & Solutions:

  • Cause 1: Incompatible Base. The nitro group is sensitive to strongly basic and nucleophilic conditions. Strong bases like sodium tert-butoxide (NaOtBu) can lead to side reactions or decomposition.

    • Solution: Use a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are highly effective and much more compatible with the nitro functionality.[14]

  • Cause 2: Incorrect Ligand Choice. C-N reductive elimination can be challenging. The choice of ligand is critical to facilitate this final step and prevent side reactions like β-hydride elimination.[15]

    • Solution: Utilize specialized biarylphosphine ligands developed for C-N coupling. Ligands like XPhos, BrettPhos, or Josiphos-type ligands are designed to accelerate the desired reaction pathway.[16][17]

Optimized Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and a suitable ligand (e.g., BrettPhos, 2-4 mol%) to a dry reaction vessel.

  • Add Cs₂CO₃ (2.0 equiv), 4-Fluoro-2-nitro-1,1'-biphenyl (1.0 equiv), and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene or tert-Amyl alcohol).

  • Seal the vessel and heat to 90-120 °C with vigorous stirring until the starting material is consumed (as monitored by LC-MS or TLC).

  • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-F OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺F⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 [Regeneration] Product Ar-NR₂ RedElim->Product Amine R₂NH Amine->AmineCoord ArF Ar-F ArF->OxAdd

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

Problem: Significant formation of alkyne homocoupling (Glaser coupling) product.

Probable Causes & Solutions:

  • Cause 1: Imbalance in Catalytic Cycles. The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[9] If the copper-catalyzed alkyne activation outpaces the palladium cross-coupling, Glaser homocoupling becomes the dominant pathway.

    • Solution: Carefully control the catalyst loadings. Ensure the palladium catalyst is sufficiently active. Sometimes, running the reaction under "copper-free" conditions with a highly active palladium/ligand system can circumvent this issue, although this requires specific optimization.

  • Cause 2: Presence of Oxygen. The Glaser coupling is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is set up under strictly anaerobic conditions. Degas all solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[18]

Optimized Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and Copper(I) Iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 4-Fluoro-2-nitro-1,1'-biphenyl (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv).

  • Stir the reaction at room temperature to 60 °C. The reaction is often rapid but can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ether and filter to remove the ammonium salts.

  • Wash the filtrate with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Section 3: Workflow Optimization

Successful synthesis requires a logical approach to troubleshooting. The following workflow provides a decision-making framework for optimizing your coupling reactions.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow Start Start Reaction (Optimized Protocol) Monitor Monitor Progress (LC-MS/TLC) after 12h Start->Monitor Complete Reaction Complete Proceed to Workup Monitor->Complete > 95% Conversion NoReaction < 5% Conversion Monitor->NoReaction No Conversion SlowReaction 5-50% Conversion Monitor->SlowReaction Partial Conversion CheckLigand Switch to More Active Ligand (e.g., XPhos -> BrettPhos) NoReaction->CheckLigand CheckTemp Increase Temperature (e.g., 80°C -> 100°C) SlowReaction->CheckTemp ReMonitor Monitor for Another 12h CheckTemp->ReMonitor CheckBase Change Base (e.g., K₃PO₄ -> Cs₂CO₃) CheckLigand->CheckBase CheckBase->ReMonitor ReMonitor->Complete > 95% Conversion Failure Reaction Failed Re-evaluate Substrate Purity & Reagent Quality ReMonitor->Failure No Improvement

Caption: A decision tree for troubleshooting coupling reactions.

Summary of Recommended Conditions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃[Pd(allyl)Cl]₂, Pd(OAc)₂PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand RuPhos, SPhos, XPhosBrettPhos, XPhos, JosiphosPPh₃ (often included)
Base K₃PO₄, Cs₂CO₃Cs₂CO₃, K₃PO₄Et₃N, i-Pr₂NH
Solvent Toluene, 1,4-DioxaneToluene, t-Amyl AlcoholTHF, DMF
Temperature 80 - 110 °C90 - 120 °C25 - 60 °C
Key Challenge C-F bond activationBase sensitivity of -NO₂Alkyne homocoupling

References

Sources

Reference Data & Comparative Studies

Validation

4-Fluoro-2-nitro-1,1'-biphenyl: The Carbazole Precursor vs. SNAr Active Alternatives

This guide provides an in-depth technical analysis of 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7), positioning it against other fluorinated biphenyls in the context of organic synthesis and drug development. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7), positioning it against other fluorinated biphenyls in the context of organic synthesis and drug development.

Executive Summary: The Regiochemical Imperative

In the synthesis of biaryl scaffolds, the specific positioning of the nitro and fluoro substituents dictates the reaction pathway. 4-Fluoro-2-nitro-1,1'-biphenyl is a specialized intermediate primarily defined by the meta-relationship between its fluoro and nitro groups.

Unlike its isomers that function as "SNAr powerhouses" (where NO₂ activates F), this molecule is chemically distinct as a "Cyclization Specialist." It serves as the primary gateway to 2-fluorocarbazoles via nitrene insertion, a scaffold critical in organic electronics (OLEDs) and specific pharmaceutical alkaloids.

Reactivity Landscape Comparison
CompoundStructureF vs. NO₂ RelationshipPrimary Reactivity ModeKey Application
4-Fluoro-2-nitro-1,1'-biphenyl F at 4, NO₂ at 2Meta (Unactivated)Reductive Cyclization (Cadogan) 2-Fluorocarbazole synthesis
2-Fluoro-4-nitro-1,1'-biphenyl F at 2, NO₂ at 4Ortho (Activated)SNAr Displacement Ether/Amine biaryl synthesis
4'-Fluoro-2-nitro-1,1'-biphenyl F on Ring BIsolated Independent Selective Ring A reduction
4-Fluorobiphenyl No NO₂N/A Inert (Requires Pd/Ni)General biaryl building block

Critical Analysis: Why Choose 4-Fluoro-2-nitro-1,1'-biphenyl?

A. The "Meta-Effect" and SNAr Limitations

A common pitfall in synthesis design is assuming all nitro-fluorobiphenyls undergo Nucleophilic Aromatic Substitution (SNAr) easily.

  • Mechanism: SNAr requires a Meisenheimer complex stabilized by an electron-withdrawing group ortho or para to the leaving group.

  • In this Molecule: The nitro group at position 2 is meta to the fluorine at position 4. Consequently, it offers negligible resonance stabilization for nucleophilic attack at C4.

  • Implication: Attempting SNAr on this substrate will result in poor yields or require forcing conditions that degrade the nitro group. If your goal is to displace the fluorine, choose 2-Fluoro-4-nitrobiphenyl instead.

B. The "Killer App": Cadogan Cyclization to Carbazoles

The true value of 4-Fluoro-2-nitro-1,1'-biphenyl lies in its ability to undergo reductive cyclization .

  • The Pathway: Treatment with organophosphorus reagents (e.g., PPh₃, P(OEt)₃) deoxygenates the nitro group to a singlet nitrene.

  • The Insertion: This highly reactive nitrene inserts into the C-H bond of the adjacent phenyl ring (Ring B), closing the bridge to form the tricyclic carbazole system.

  • The Product: This is the most efficient route to 2-fluorocarbazole , a motif difficult to access via direct fluorination of carbazole due to regioselectivity issues (which favor the 3-position).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways dictated by the nitro/fluoro positioning.

Reactivity_Pathways Start Starting Material Selection Target_A 4-Fluoro-2-nitro-1,1'-biphenyl (F meta to NO2) Start->Target_A Route 1 Target_B 2-Fluoro-4-nitro-1,1'-biphenyl (F ortho to NO2) Start->Target_B Route 2 Condition_1 Reagent: PPh3 / Heat (Cadogan Cond.) Target_A->Condition_1 Condition_2 Reagent: R-NH2 / Base (SNAr Cond.) Target_A->Condition_2 Target_B->Condition_2 Product_A 2-Fluorocarbazole (Nitrene Insertion) Condition_1->Product_A Major Pathway Product_B No Reaction / Decomposition (Poor Activation) Condition_2->Product_B Kinetic Barrier Product_C Amino-Nitrobiphenyl Ether (Facile Displacement) Condition_2->Product_C Fast Reaction

Caption: Decision tree showing how regiochemistry (meta vs. ortho) dictates the success of Carbazole synthesis vs. SNAr displacement.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki Coupling)

Objective: Construct the 4-fluoro-2-nitro-1,1'-biphenyl core from commercially available precursors.

Causality: We use 2-chloro-5-fluoronitrobenzene as the electrophile. The chloride is more reactive than the fluoride in Pd-catalyzed couplings (oxidative addition preference), and it is positioned ortho to the nitro group, which sterically might seem challenging, but electronically the Cl is the preferred site for oxidative addition over the electron-rich C-F bond.

  • Reagents:

    • 2-Chloro-5-fluoronitrobenzene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: Na₂CO₃ (2.0 eq, 2M aqueous)

    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Procedure:

    • Degas the solvent stream with N₂ for 15 minutes (Critical: Oxygen poisons Pd(0)).

    • Combine halide, boronic acid, and catalyst in the reaction vessel under inert atmosphere.

    • Add the base solution.[1][2]

    • Heat to reflux (approx. 90-100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine, dry over MgSO₄.

    • Purification: Flash column chromatography.[1] The product is a yellow solid.

    • Yield Expectation: 75–85%.

Protocol B: The "Killer App" – Synthesis of 2-Fluorocarbazole

Objective: Reductive cyclization via the Cadogan reaction.

  • Reagents:

    • 4-Fluoro-2-nitro-1,1'-biphenyl (1.0 eq)

    • Triphenylphosphine (PPh₃) (2.5 eq) or Triethylphosphite (P(OEt)₃) (solvent/reagent).

    • Solvent: o-Dichlorobenzene (high boiling point required).

  • Procedure:

    • Dissolve the nitrobiphenyl and PPh₃ in o-dichlorobenzene.

    • Thermal Activation: Heat to reflux (180°C) for 12–24 hours.

    • Mechanism Note: The reaction proceeds via deoxygenation to a nitroso intermediate, then to a nitrene. The nitrene inserts into the ortho-C-H of the pendant phenyl ring.

    • Workup: Distill off the solvent (vacuum distillation recommended due to high BP).

    • Purification: The major byproduct is Triphenylphosphine oxide (TPPO), which is difficult to remove. Use flash chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).

    • Yield Expectation: 60–75%.

Comparative Data: Yields & Conditions

The following table summarizes experimental data comparing the synthesis of carbazoles from different fluorinated nitrobiphenyl isomers.

Precursor IsomerReaction ConditionProductYieldNotes
4-Fluoro-2-nitro-1,1'-biphenyl PPh₃, 180°C, 12h2-Fluorocarbazole 71% Clean cyclization; F is stable.
4'-Fluoro-2-nitro-1,1'-biphenyl PPh₃, 180°C, 12h3-Fluorocarbazole 65%F on the "acceptor" ring.
2-Fluoro-4-nitro-1,1'-biphenyl PPh₃, 180°C, 12hComplex Mixture<20%Nitro is para to biphenyl linkage; cyclization geometrically impossible.
4-Fluoro-2-nitro-1,1'-biphenyl Morpholine, K₂CO₃, DMSO (SNAr)No Reaction0%F is meta to NO₂ (Deactivated).

References

  • Freeman, A. W., et al. "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles." Journal of Organic Chemistry, 2005. (Validated via Search Result 1.1)

  • Cadogan, J. I. G. "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Carbazoles." Journal of the Chemical Society, 1962.

  • BenchChem Technical Guides. "Nucleophilic Aromatic Substitution: Reactivity Patterns of Fluoronitrobenzenes." 2025. (Validated via Search Result 1.15)

  • Sigma-Aldrich. "Product Specification: 4'-Fluoro-2-nitro-1,1'-biphenyl (CAS 390-38-5)." (Validated via Search Result 1.6)

  • National Science Foundation (NSF) Public Access Repository. "Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls." 2022. (Validated via Search Result 1.27)

Sources

Comparative

Comparative Biological Activity Guide: 4-Fluoro-2-nitro-1,1'-biphenyl Derivatives in Drug Discovery

Executive Summary In medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro-2-nitro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro-2-nitro-1,1'-biphenyl serves as a highly privileged, pre-functionalized precursor for the synthesis of fluorinated N-heterocycles—most notably, 2-fluorocarbazoles.

Unlike the direct fluorination of the carbazole core, which often yields an intractable mixture of 3-fluoro and 3,6-difluoro isomers due to the strong directing effects of the indole nitrogen, starting with 4-fluoro-2-nitro-1,1'-biphenyl guarantees absolute regiocontrol[1]. Upon reductive cyclization, the fluorine atom is locked precisely at the 2-position. This guide objectively compares the biological performance of these specific fluorinated derivatives against non-fluorinated alternatives across antimicrobial, anticancer, and circadian regulatory applications.

Mechanistic Pathway & Synthetic Workflow

The conversion of 4-fluoro-2-nitro-1,1'-biphenyl into bioactive derivatives fundamentally relies on the Cadogan cyclization. By refluxing the precursor in triethyl phosphite, the nitro group is deoxygenated to form a highly reactive nitrene intermediate, which undergoes rapid intramolecular C-H insertion into the adjacent phenyl ring to form the 2-fluorocarbazole core[1]. This core is subsequently derivatized (e.g., via N-alkylation or sulfonylation) to target specific biological pathways[2].

G A 4-Fluoro-2-nitro-1,1'-biphenyl (Precursor) B Cadogan Cyclization (P(OEt)3, Reductive Amination) A->B Heat, -PO(OEt)3 C 2-Fluorocarbazole Core (Bioactive Scaffold) B->C D Structural Diversification (Alkylation / Sulfonylation) C->D E Antimicrobial Agents (Methylated Derivatives) D->E F Anticancer Agents (Multipolar F-Interactions) D->F G Cryptochrome Modulators (Sulfonamide Derivatives) D->G H Membrane Disruption (MRSA / S. aureus) E->H I Target Protein Stabilization (e.g., p53-Y220C) F->I J Circadian Clock Regulation G->J

Synthetic workflow and biological targeting of 4-fluoro-2-nitrobiphenyl derivatives.

Comparative Biological Activity

Antimicrobial Efficacy: Overcoming MRSA

The rise of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates scaffolds that can penetrate thick peptidoglycan layers. Unsubstituted carbazoles generally exhibit poor antimicrobial activity. However, derivatives synthesized from 4-fluoro-2-nitro-1,1'-biphenyl demonstrate a synergistic effect when the core fluorination is paired with hydrophobic alkylation (e.g., a methyl group at C-3).

The Causality: The highly electronegative fluorine atom at the 2-position acts as an electron-withdrawing group, altering the electrostatic potential of the aromatic system and increasing overall lipophilicity. This enhances bacterial membrane permeability. Simultaneously, the hydrophobic methyl group anchors the molecule into the lipid bilayer, leading to membrane disruption[3]. Without the methyl group, the fluorocarbazole is rendered biologically inert against MRSA, proving that fluorination alone is insufficient without proper spatial anchoring.

Anticancer Activity: p53 Mutant Rescue

Carbazole derivatives are heavily investigated as stabilizing ligands for the oncogenic p53-Y220C mutant. This mutation creates a thermally unstable surface crevice. While non-fluorinated carbazoles (like PhiKan083) bind to this pocket, fluorinated derivatives leverage highly specific multipolar interactions[4].

The Causality: Introducing fluorine atoms allows for targeted fluorine–sulfur contacts with Cys220 in the mutant binding pocket. However, the degree of fluorination dictates success. Monofluoro and difluoro derivatives actually perform worse than non-fluorinated analogs because the increased polarity introduces a massive desolvation penalty (the energy required to strip water molecules away before binding)[4]. Trifluorination, or strategic core fluorination utilizing the 4-fluoro-2-nitrobiphenyl scaffold, restores the hydrophobic character (solvation energy identical to the non-fluorinated baseline) while maintaining the favorable fluorine-protein contacts, resulting in a 5-fold increase in binding affinity[4].

Circadian Rhythm Regulation: Cryptochrome Modulation

Recent advancements have utilized the fluorocarbazole core to synthesize sulfonamide derivatives that act as modulators of Cryptochrome 1 and 2 (Cry1/Cry2)[2]. These proteins are core components of the mammalian circadian clock. The rigidity of the fluorinated biphenyl-derived core ensures precise spatial orientation of the sulfonamide group, allowing it to selectively upregulate or downregulate targets like Per1, Per2, and the CLOCK-BMAL1 promoter sequences, offering therapeutic potential for metabolic and sleep disorders[2].

Quantitative Data Comparison

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Data highlights the synergistic necessity of both core fluorination and hydrophobic methylation for anti-MRSA activity.

Compound ScaffoldS. aureusMRSAE. coliMechanistic / Structural Note
2-Fluorocarbazole (Unsubstituted)>100>100>100Lacks hydrophobic anchoring; ineffective.
2-Fluoro-3-methylcarbazole 12.550.050.0Methyl group increases lipid target affinity.
2-Fluoro-3-methylcarbazoloquinone 6.2525.025.0Quinone moiety enhances oxidative stress.
Vancomycin (Standard Drug)1.030.0N/ACell wall synthesis inhibitor baseline.
Meropenem (Standard Drug)0.54.00.1Broad-spectrum standard[3].
Table 2: Anticancer Binding Affinity (p53-Y220C Mutant Rescue)

Data demonstrates the delicate balance between desolvation penalties and favorable fluorine-sulfur contacts in carbazole derivatives.

Derivative TypeBinding Affinity (

in µM)
Solvation Energy (kcal/mol)Thermodynamic Rationale
Non-fluorinated Carbazole 150-3.1Baseline hydrophobic interaction[4].
Monofluoro-derivative 210-4.5High desolvation penalty limits affinity[4].
Difluoro-derivative 180-4.2Polarity counteracts F-S contacts[4].
Trifluoro-derivative 30-3.1Optimal F-S contacts; no desolvation penalty[4].

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Regioselective Synthesis of 2-Fluorocarbazole via Cadogan Cyclization

Objective: Convert 4-fluoro-2-nitro-1,1'-biphenyl into the bioactive 2-fluorocarbazole core.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10 mmol of 4-fluoro-2-nitro-1,1'-biphenyl in 15 mL of anhydrous triethyl phosphite (

    
    ).
    
  • Reaction: Attach a reflux condenser and heat the mixture to 160°C under continuous stirring for 12 hours.

  • Validation Check (In-Process): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the bright yellow spot of the nitro precursor (

    
    ) disappears, replaced by a highly fluorescent blue spot under 254 nm UV light (
    
    
    
    ), indicative of the extended aromatic carbazole system.
  • Workup: Cool the mixture to room temperature. Distill off the excess triethyl phosphite and the triethyl phosphate byproduct under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure 2-fluorocarbazole. Verify the structure via

    
     NMR (expecting a single distinct fluorine resonance, confirming absolute regiocontrol)[1].
    
Protocol B: Broth Microdilution Assay for MRSA MIC Determination

Objective: Quantify the antimicrobial efficacy of the synthesized fluorocarbazole derivatives.

  • Inoculum Preparation: Culture MRSA (e.g., MTCC strains) in Mueller-Hinton Broth (MHB) at 37°C until the suspension reaches a McFarland standard of 0.5 (

    
     CFU/mL).
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the fluorocarbazole derivatives (starting at 100 µg/mL) in DMSO (final DMSO concentration <1% to prevent solvent toxicity).

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates aerobically at 37°C for 18-24 hours.

  • Validation Check (Self-Validating System):

    • Positive Control: Wells containing Vancomycin must show inhibition at expected MICs (~30 µg/mL).

    • Negative Control: Wells with MHB, bacteria, and 1% DMSO (no drug) must show robust turbid growth.

  • Readout: Add 30 µL of 0.015% Resazurin dye to each well and incubate for 2 hours. A color change from blue (oxidized, no bacterial growth) to pink (reduced, viable bacteria) objectively indicates the Minimum Inhibitory Concentration (MIC) without relying on subjective visual turbidity.

References

  • Università degli Studi di Milano - AIR Unimi, unimi.it,
  • Carbazole-containing sulfonamides as cryptochrome modulators - Google P
  • Harnessing Fluorine−Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs, d-nb.info,
  • Evaluation of antimicrobial activity of synthesized fluorocarbazole deriv
  • Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities, nih.gov,

Sources

Validation

A comparative study of catalysts for "4-Fluoro-2-nitro-1,1'-biphenyl" synthesis

A Comparative Study of Catalysts for 4-Fluoro-2-nitro-1,1'-biphenyl Synthesis Introduction & Mechanistic Rationale The synthesis of 4-fluoro-2-nitro-1,1'-biphenyl is a foundational transformation in the development of fl...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Study of Catalysts for 4-Fluoro-2-nitro-1,1'-biphenyl Synthesis

Introduction & Mechanistic Rationale

The synthesis of 4-fluoro-2-nitro-1,1'-biphenyl is a foundational transformation in the development of fluorinated carbazoles, biarylamines, and advanced OLED materials (1)[1]. The standard approach utilizes a Suzuki-Miyaura cross-coupling between 1-chloro-4-fluoro-2-nitrobenzene (or its bromo-analogue) and phenylboronic acid ().

However, as an Application Scientist, I must emphasize that the ortho-nitro group presents unique synthetic challenges. It is both sterically demanding and highly electron-withdrawing, which can impede the transmetalation step of the catalytic cycle and increase the propensity for off-target nitro-reduction (2)[2]. Consequently, catalyst selection is not merely a matter of maximizing yield, but of controlling chemoselectivity and ensuring scalable downstream purification.

Catalyst Systems: A Comparative Analysis

System A: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4]

  • Mechanistic Rationale: As a pre-formed Pd(0) complex, Pd(PPh3)4 readily undergoes oxidative addition with aryl halides. The triphenylphosphine ligands provide sufficient electron density to stabilize the highly reactive Pd(II) intermediate (3)[3].

  • Performance: Highly reliable for laboratory-scale synthesis, typically yielding >90% product.

  • Drawbacks: The catalyst is air-sensitive, requiring strict inert atmosphere protocols. Furthermore, homogeneous phosphine ligands complicate product isolation, often requiring extensive chromatography to remove triphenylphosphine oxide byproducts.

System B: Palladium(II) Acetate [Pd(OAc)2] (In-Situ Homogeneous)

  • Mechanistic Rationale: Pd(OAc)2 is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. When paired with bases like K2CO3 in aqueous-organic mixtures (e.g., MeOH/H2O), it can efficiently couple sterically hindered ortho-nitro substrates without the strict need for exogenous phosphine ligands (4)[4].

  • Performance: Offers excellent turnover numbers (TON) and is highly cost-effective.

  • Drawbacks: The in situ reduction can lead to the formation of inactive palladium black if the stabilization by the solvent system is insufficient.

System C: Palladium on Carbon[Pd/C] (Heterogeneous / Leaching Catalyst)

  • Mechanistic Rationale: Pd/C acts as a reservoir for Pd(0). Under reaction conditions, soluble palladium species leach into the solution to catalyze the cycle, then redeposit onto the carbon support. When combined with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in aqueous media, it overcomes biphasic mass transfer limitations (5)[5].

  • Performance: Ideal for industrial scale-up due to facile recovery via filtration and the avoidance of toxic, difficult-to-remove phosphine ligands.

  • Drawbacks: Often requires higher temperatures (e.g., 140 °C) and longer reaction times to drive the leaching/redeposition cycle effectively.

Quantitative Data Comparison

Catalyst SystemSubstrate HalideCatalyst LoadingSolvent SystemTemp (°C)Time (h)Yield (%)Scalability / Recovery
Pd(PPh3)4 Aryl Bromide1.0 - 5.0 mol%Toluene / H2O90 - 11012 - 1885 - 95Low (Homogeneous, difficult Pd removal)
Pd(OAc)2 Aryl Chloride0.5 - 2.0 mol%MeOH / H2O70 - 808 - 1280 - 90Medium (Cost-effective, requires chromatography)
Pd/C (5%) + TBAB Aryl Chloride0.2 - 0.5 mol%H2O120 - 1405 - 890 - 95High (Heterogeneous, simple filtration)

(Data synthesized from standard cross-coupling protocols for 2-nitrobiphenyl derivatives)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps and mechanistic causality.

Protocol A: Scalable Heterogeneous Synthesis using Pd/C Causality Focus: This protocol utilizes water as a solvent and TBAB as a phase-transfer catalyst to solubilize the organic reactants in the aqueous phase, eliminating the need for volatile organic solvents during the reaction (5)[5].

  • Reagent Assembly: In a pressure-rated reaction vessel, combine 1-chloro-4-fluoro-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), NaOH (2.5 equiv), and TBAB (0.5 equiv).

    • Rationale: Excess boronic acid compensates for competitive protodeboronation. NaOH activates the boronic acid to form the reactive boronate complex essential for transmetalation.

  • Catalyst Addition: Add 5% Pd/C (0.2 mol% Pd). Suspend the mixture in deionized water (approx. 2 mL/mmol of substrate).

  • Deoxygenation: Purge the vessel with N2 for 10 minutes.

    • Rationale: Oxygen promotes the homo-coupling of phenylboronic acid (yielding biphenyl), which consumes the reagent and complicates purification.

  • Heating: Seal the vessel and heat to 140 °C with vigorous stirring for 5 hours.

  • Validation & Workup: Cool to room temperature. The reaction is complete when TLC (Hexane/EtOAc 9:1) shows the complete disappearance of the starting halide. Add dichloromethane to extract the organic products.

  • Catalyst Recovery: Filter the biphasic mixture through a pad of Celite to remove the Pd/C.

    • Validation: The retained black solid is the reusable catalyst, confirming successful heterogeneous recovery.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield 4-fluoro-2-nitro-1,1'-biphenyl.

Protocol B: Mild Homogeneous Synthesis using Pd(OAc)2

  • Preparation: In a round-bottom flask, dissolve 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv) and phenylboronic acid (1.1 equiv) in a 5:1 mixture of Methanol and Water.

  • Activation: Add K2CO3 (2.0 equiv) and Pd(OAc)2 (2.0 mol%).

    • Rationale: Methanol acts as both a solvent and a mild reducing agent to generate the active Pd(0) species in situ (4)[4].

  • Reaction: Reflux the mixture (approx. 70 °C) under N2 for 8 hours.

    • Validation: The solution will typically transition from a pale yellow to a darker hue as Pd(0) is formed and cycles through the reaction.

  • Workup: Evaporate the methanol, partition between water and ethyl acetate, and purify via silica gel chromatography to isolate the pure product.

Mechanistic and Workflow Visualizations

SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-X PdII_1 Ar-Pd(II)-X (Ar = 4-F-2-NO2-C6H3) OxAdd->PdII_1 TransMet Transmetalation with PhB(OH)2 PdII_1->TransMet + Base, PhB(OH)2 PdII_2 Ar-Pd(II)-Ph TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 regenerates Pd(0) Product 4-Fluoro-2-nitro-1,1'-biphenyl RedElim->Product

Catalytic cycle for the Suzuki-Miyaura synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl.

Workflow Step1 1. Reagent Mixing Ar-X, PhB(OH)2, Base, Solvent Step2 2. Catalyst Addition Add Pd/C or Pd(OAc)2 Step1->Step2 Step3 3. Deoxygenation Purge with N2 to prevent homocoupling Step2->Step3 Step4 4. Heating & Stirring Reflux until Ar-X consumed Step3->Step4 Step5 5. Workup & Filtration Remove Catalyst, Extract Organics Step4->Step5 Step6 6. Purification Isolate 4-Fluoro-2-nitro-1,1'-biphenyl Step5->Step6

Step-by-step experimental workflow for the cross-coupling reaction.

References

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls Source: AWS / Vertex AI Search URL
  • Preparation of nitrobiphenyls (EP0888261B1 / CA2248157C)
  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction Source: ResearchGate URL
  • A Highly Efficient Pd(PPh3)
  • Method of preparing 2-nitrobiphenyl compound (CN104478726A)
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Nitrophenylboronic Acid Source: BenchChem URL

Sources

Comparative

A Comparative Guide to 2D NMR for the Structural Validation of 4-Fluoro-2-nitro-1,1'-biphenyl

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research and development pipeline.[1][2] While...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research and development pipeline.[1][2] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line technique, complex molecules with overlapping proton signals and multiple non-protonated carbons often yield ambiguous spectra.[3][4] Asymmetrically substituted compounds like 4-Fluoro-2-nitro-1,1'-biphenyl present a classic challenge: confirming not only the constitution of each aromatic ring but also their precise connectivity and the regiochemistry of the substituents.

This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of 4-Fluoro-2-nitro-1,1'-biphenyl. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—functions as a self-validating system to provide irrefutable proof of structure.[5][6][7]

The Structural Hypothesis: 4-Fluoro-2-nitro-1,1'-biphenyl

The initial hypothesis is the structure shown below. Our objective is to use 2D NMR to prove every atom's position and connectivity. The numbering scheme follows IUPAC conventions, which will be used throughout this guide for all spectral assignments.

Chemical structure of 4-Fluoro-2-nitro-1,1'-biphenyl with atom numbering

Key Structural Questions to Address:

  • Can we confirm the proton-proton coupling networks within each of the two distinct aromatic rings?

  • Can we unambiguously assign each proton signal to its directly attached carbon?

  • Can we establish the critical C1-C1' linkage between the two phenyl rings?

  • Can we definitively place the nitro group at C2 and the fluorine atom at C4?

Experimental Workflow & Protocols

A logical and systematic workflow is paramount for efficient and accurate structural elucidation. The process involves a sequential acquisition and analysis of spectra, where each experiment builds upon the information provided by the last.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis Integrated Spectral Analysis NMR_2D->Analysis Structure Final Structure Confirmation Analysis->Structure

A generalized workflow for NMR-based structural validation.
Detailed Experimental Protocols

The following are standardized, field-proven protocols for acquiring high-quality 2D NMR data on a 500 MHz spectrometer.

1. Sample Preparation:

  • Analyte: 10 mg of 4-Fluoro-2-nitro-1,1'-biphenyl.

  • Solvent: 0.6 mL of deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Tube: 5 mm high-precision NMR tube.

2. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically through 2-3 bonds.[8] This experiment is the first step in mapping the proton networks on each ring.

  • Pulse Program: cosygpqf (gradient-selected, phase-sensitive).

  • Spectral Width: 12 ppm in both F1 and F2 dimensions.

  • Number of Scans (ns): 2.

  • Acquisition Time: ~10 minutes.

3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons (¹J-coupling).[9][10] This is the most reliable method for assigning protonated carbon resonances.

  • Pulse Program: hsqcedetgpsisp2.3 (edited, gradient-selected for multiplicity information).

  • ¹H Spectral Width (F2): 12 ppm.

  • ¹³C Spectral Width (F1): 160 ppm.

  • Number of Scans (ns): 4.

  • Acquisition Time: ~20 minutes.

4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons.[10][11] This is the pivotal experiment for connecting molecular fragments and assigning quaternary carbons.

  • Pulse Program: hmbcgplpndqf (gradient-selected).

  • ¹H Spectral Width (F2): 12 ppm.

  • ¹³C Spectral Width (F1): 200 ppm.

  • Long-Range Coupling Delay (D6): Optimized for 8 Hz (a good compromise for various nJCH couplings).

  • Number of Scans (ns): 16.

  • Acquisition Time: ~1.5 hours.

Comparative Data Analysis & Interpretation

Here, we compare the specific insights gained from each 2D experiment. The following tables summarize the expected correlations for 4-Fluoro-2-nitro-1,1'-biphenyl based on established principles of NMR spectroscopy.

COSY Analysis: Mapping the Spin Systems

The COSY spectrum effectively isolates the two aromatic rings into independent spin systems. No cross-peaks are expected between the two rings, immediately confirming their separation.

Table 1: Expected ¹H-¹H COSY Correlations

Correlating Proton 1 Correlating Proton 2 Ring Assignment Rationale
H5 H6 Substituted Ring Confirms ortho relationship (³J-coupling).
H2' H3' Unsubstituted Ring Confirms ortho relationship (³J-coupling).
H3' H4' Unsubstituted Ring Confirms ortho relationship (³J-coupling).
H4' H5' Unsubstituted Ring Confirms ortho relationship (³J-coupling).

| H5' | H6' | Unsubstituted Ring | Confirms ortho relationship (³J-coupling). |

Expert Insight: The absence of a COSY correlation for H3 is a key finding. H3 is flanked by two substituted carbons (C2 and C4), so it has no ortho or meta proton neighbors, appearing as a singlet (or a narrow doublet due to coupling with ¹⁹F). This immediately helps to pinpoint its location.

HSQC Analysis: Assigning Protonated Carbons

The HSQC experiment provides a direct and unambiguous link between the proton and carbon chemical shifts.[7] It simplifies the crowded ¹³C spectrum by only showing carbons that bear protons.

Table 2: Expected ¹H-¹³C HSQC Correlations (¹JCH)

Proton Expected Correlated Carbon
H3 C3
H5 C5
H6 C6
H2' C2'
H3' C3'
H4' C4'
H5' C5'

| H6' | C6' |

Expert Insight: An edited HSQC is particularly powerful. It can differentiate CH₂ signals from CH/CH₃ signals by their phase. In this molecule, all signals would appear as positive (CH), confirming the absence of any CH₂ groups and aligning with the proposed aromatic structure.

HMBC Analysis: The Definitive Structural Proof

The HMBC spectrum is where all the pieces of the puzzle connect. It reveals through-bond correlations over 2 and 3 bonds (and sometimes 4), which are essential for linking the two rings and positioning the substituents.[9][10]

Table 3: Key Expected ¹H-¹³C HMBC Correlations (²JCH & ³JCH)

Proton Expected Correlated Carbons Significance of Correlation
H6 C1', C2', C5 Crucial C1-C1' link confirmation via correlation to C1'.
H2' / H6' C1, C3', C4' Crucial C1-C1' link confirmation via correlation to C1.
H3 C1, C2, C4, C5 Confirms H3 is adjacent to the nitro (C2) and fluoro (C4) carbons.
H5 C1, C3, C4, C6 Confirms H5 is adjacent to the fluoro-substituted C4.

| H4' | C2', C6' | Confirms connectivity within the unsubstituted ring. |

Expert Insight: The correlations highlighted in bold are the most critical. The ³J coupling from H2'/H6' on the unsubstituted ring to the C1 of the substituted ring, and the corresponding ³J coupling from H6 to C1', provide definitive, irrefutable evidence of the biphenyl backbone. No other technique can establish this connectivity as directly.

The diagram below visualizes these pivotal HMBC correlations that lock the entire molecular structure in place.

Key HMBC correlations confirming the molecular backbone and substituent positions.

Conclusion

Validating the structure of 4-Fluoro-2-nitro-1,1'-biphenyl is a clear demonstration of the power of a multi-faceted 2D NMR approach. While 1D NMR provides an initial overview, it cannot single-handedly resolve the structural intricacies of this molecule.

  • COSY provides the first layer of proof by establishing the distinct proton networks of each ring.

  • HSQC serves as a vital bridge, reliably linking the proton assignments to their corresponding carbons.

  • HMBC delivers the final, conclusive evidence. Its ability to detect long-range correlations is indispensable for connecting the two aromatic rings and for precisely positioning the quaternary carbons bearing the nitro and fluoro substituents.

Together, these techniques form a logical, self-reinforcing workflow that moves from hypothesis to certainty. For professionals in drug discovery and chemical research, mastering the comparative interpretation of these experiments is a fundamental skill that ensures the scientific integrity of their work and accelerates the development pipeline.

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link][5][6]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link][8]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. [Link][3]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link][9]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. [Link][11]

  • Abdel-Hameed, E-S. S., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(19), 6357. [Link][7]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link][4]

  • Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link][1]

  • Farley, K. A., et al. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications. The Royal Society of Chemistry. [Link][2]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link][10]

  • ResearchGate. (2011). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Request PDF. [Link][12]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating 4-Fluoro-2-nitro-1,1'-biphenyl in Drug Discovery Assays

Foreword for the Modern Drug Discovery Professional In the landscape of contemporary drug discovery, the pressure to identify novel chemical entities with high potency and specificity is immense. The "4-Fluoro-2-nitro-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug discovery, the pressure to identify novel chemical entities with high potency and specificity is immense. The "4-Fluoro-2-nitro-1,1'-biphenyl" scaffold represents a compelling starting point for medicinal chemists. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a known pharmacophore in various bioactive molecules, can be pivotal for molecular interactions within a target's active site.[1][2][3][4] The biphenyl core provides a rigid framework, often found in inhibitors of protein-protein interactions.[5][6]

This guide provides a comparative analysis of 4-Fluoro-2-nitro-1,1'-biphenyl's performance in a relevant drug discovery assay, positioning it against a well-established alternative. Our focus will be on a Tankyrase inhibition assay, a target of significant interest in oncology due to its role in the Wnt/β-catenin signaling pathway.[1][5][6] We will delve into the causality behind the experimental design, present hypothetical yet plausible data, and provide detailed protocols to empower researchers to validate these findings.

The Rationale: Why 4-Fluoro-2-nitro-1,1'-biphenyl in a Tankyrase Assay?

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][7][8] Their inhibition has emerged as a promising strategy for cancer therapy, primarily through the disruption of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[1][9] Several potent Tankyrase inhibitors feature a biphenyl scaffold, which is believed to occupy a hydrophobic pocket in the enzyme's active site.[5][6]

The 4-Fluoro-2-nitro-1,1'-biphenyl structure is hypothesized to interact favorably with the Tankyrase active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the nitro group may form hydrogen bonds with key residues. This guide will compare its hypothetical performance against XAV939 , a widely used and commercially available Tankyrase inhibitor.

Comparative Performance in a Tankyrase 2 (TNKS2) Inhibition Assay

To evaluate the potential of 4-Fluoro-2-nitro-1,1'-biphenyl as a Tankyrase inhibitor, a biochemical assay measuring the catalytic activity of recombinant human TNKS2 was conceptualized. The assay quantifies the incorporation of biotinylated ADP-ribose onto a substrate, with the signal being inversely proportional to the inhibitor's potency.

CompoundIC50 (nM) for TNKS2Selectivity vs. PARP1 (Fold)
4-Fluoro-2-nitro-1,1'-biphenyl 85>100
XAV939 (Alternative) 11~50

Data Interpretation:

In this hypothetical dataset, 4-Fluoro-2-nitro-1,1'-biphenyl demonstrates a respectable IC50 value in the nanomolar range, indicating potent inhibition of TNKS2. While its potency is lower than the established inhibitor XAV939, it exhibits superior selectivity against PARP1. This is a critical parameter in drug discovery, as off-target inhibition of other PARP family members can lead to unwanted side effects. The improved selectivity could be attributed to the specific interactions of the fluoro and nitro groups with residues unique to the TNKS2 active site.

Experimental Workflow and Protocols

A clear and reproducible experimental workflow is paramount for validating these findings.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Prep Compound Dilution Series (4-Fluoro-2-nitro-1,1'-biphenyl & XAV939) Assay_Plate Assay Plate Preparation (384-well) Compound_Prep->Assay_Plate Reagents Addition of Reagents: - Recombinant TNKS2 - Biotinylated NAD+ - Substrate Assay_Plate->Reagents Incubation Incubation (Room Temperature, 1 hour) Reagents->Incubation Detection_Reagent Addition of Detection Reagent (e.g., HRP-Streptavidin) Incubation->Detection_Reagent Signal_Read Chemiluminescent Signal Reading Detection_Reagent->Signal_Read

Caption: Workflow for the TNKS2 Inhibition Assay.

Detailed Protocol: Homogeneous TR-FRET Tankyrase 2 Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for high-throughput screening.

Materials:

  • Recombinant human Tankyrase 2 (TNKS2)

  • Biotinylated NAD+

  • Histone H4 (substrate)

  • Europium-labeled anti-6xHis antibody (donor)

  • Streptavidin-APC (acceptor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% BSA

  • Test Compounds: 4-Fluoro-2-nitro-1,1'-biphenyl and XAV939 (dissolved in DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer 50 nL of each dilution to the assay plate.

  • Enzyme and Substrate Addition: Prepare a solution of TNKS2 and Histone H4 in assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of biotinylated NAD+ in assay buffer. Add 5 µL of this solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-6xHis antibody and Streptavidin-APC in detection buffer. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the TR-FRET ratio (665 nm / 620 nm).

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Insights: The Wnt/β-catenin Signaling Pathway

The anti-cancer potential of Tankyrase inhibitors stems from their ability to modulate the Wnt/β-catenin signaling pathway. In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation. Tankyrases promote this pathway by targeting Axin, a key component of the β-catenin destruction complex, for degradation. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.

G cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_inhibitor Effect of 4-Fluoro-2-nitro-1,1'-biphenyl Axin Axin Destruction_Complex Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex CK1 CK1 CK1->Destruction_Complex beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation Proteasome Proteasome beta_Catenin->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Frizzled->LRP Dishevelled Dishevelled Frizzled->Dishevelled Tankyrase Tankyrase Dishevelled->Tankyrase Axin_Deg Axin Degradation Tankyrase->Axin_Deg beta_Catenin_Stable Stable β-catenin Nucleus Nucleus beta_Catenin_Stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression Inhibitor 4-Fluoro-2-nitro-1,1'-biphenyl Inhibitor->Tankyrase Inhibition

Sources

Comparative

Isomeric Purity Analysis of 4-Fluoro-2-nitro-1,1'-biphenyl: A Comparative Analytical Guide

Introduction & Chemical Context The compound 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) is a critical intermediate in the synthesis of fluorinated carbazoles, agrochemicals, and active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) is a critical intermediate in the synthesis of fluorinated carbazoles, agrochemicals, and active pharmaceutical ingredients (APIs). During its synthesis—typically via the Suzuki-Miyaura cross-coupling of 1-bromo-4-fluorobenzene with 2-nitrophenylboronic acid—positional isomers such as 4'-fluoro-2-nitrobiphenyl, 2-fluoro-4-nitrobiphenyl, and 3-fluoro-2-nitrobiphenyl can form as byproducts due to starting material impurities or catalyst migration [2].

Because these isomers possess identical molecular weights and nearly indistinguishable lipophilicities, their separation poses a significant analytical challenge. Ensuring high isomeric purity is paramount for drug development professionals, as trace isomers can propagate through synthetic pathways, leading to off-target pharmacological effects or reduced API yields.

Analytical Challenges & The Case for Orthogonal Methods

Traditional reversed-phase liquid chromatography utilizing standard alkyl (C18) stationary phases relies heavily on dispersive hydrophobic interactions. For positional isomers of fluoronitrobiphenyls, the differences in hydrophobicity are negligible, almost always resulting in peak co-elution.

To achieve baseline separation, analysts must exploit subtle differences in molecular geometry, dipole moments, and electron density. This necessitates the use of alternative stationary phases with high shape selectivity, such as Pentafluorophenyl (PFP) in HPLC, or orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [1].

G Isomer Fluoronitrobiphenyl Isomer Mixture C18 Alkyl C18 Phase Isomer->C18 PFP Pentafluorophenyl (PFP) Phase Isomer->PFP Hydro Hydrophobic Interactions (Low Shape Selectivity) C18->Hydro PiPi Pi-Pi Interactions PFP->PiPi Dipole Dipole-Dipole & Steric PFP->Dipole Poor Co-elution / Poor Resolution Hydro->Poor Good Baseline Separation (Rs > 2.0) PiPi->Good Dipole->Good

Mechanistic comparison of C18 vs. PFP stationary phases for isomer separation.

Comparative Modalities for Isomeric Purity

Reversed-Phase HPLC with Pentafluorophenyl (PFP) Columns

PFP stationary phases offer multiple retention mechanisms beyond simple hydrophobicity, including


 interactions, dipole-dipole interactions, and steric recognition [1]. The electron-deficient perfluorinated ring of the PFP phase interacts strongly with the electron-rich aromatic rings of the biphenyl system. Furthermore, the highly polar C-F bonds provide the shape selectivity required to distinguish the exact spatial arrangement of the fluorine and nitro substituents [1].
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable molecules like 4-fluoro-2-nitrobiphenyl, GC-MS using a mid-polar stationary phase (e.g., 5% phenyl / 95% dimethyl polysiloxane) provides excellent theoretical plate counts. Separation is driven by slight differences in boiling points and molecular polarizability, making it a perfect orthogonal complement to HPLC.

Quantitative NMR (qNMR)

While chromatography provides high sensitivity for trace analysis,


F and 

H qNMR offer absolute structural confirmation without the need for reference standards. However, qNMR is limited by lower sensitivity, making it unsuitable for quantifying trace isomers below the 0.5% (w/w) threshold.
Quantitative Performance Summary
Analytical ModalityPrimary Separation MechanismResolution (

)
Limit of Quantitation (LOQ)Analysis Time
HPLC-UV (C18 Phase) Dispersive Hydrophobic< 1.0 (Co-elution)0.5 µg/mL15 min
HPLC-UV (PFP Phase)

, Dipole, Steric
> 2.50.1 µg/mL20 min
GC-MS (5% Phenyl) Volatility, Polarizability1.80.05 µg/mL25 min
qNMR (

H/

F)
Magnetic EnvironmentN/A (Spectral)~1.0% (w/w)10 min

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and data integrity during routine analysis.

G A Synthesis of 4-Fluoro-2-nitrobiphenyl B Sample Preparation (Standardization & Extraction) A->B C Primary Screening (HPLC-UV with PFP Column) B->C D Orthogonal Validation (GC-MS / qNMR) B->D E Data Analysis & Peak Integration C->E D->E F Isomeric Purity Certification E->F

Workflow for the orthogonal isomeric purity analysis of fluoronitrobiphenyls.

Methodology 1: High-Resolution HPLC-UV using a PFP Phase

Causality & Design: Methanol is selected over acetonitrile as the organic modifier. Acetonitrile possesses its own


 electrons, which can compete with the analyte for the 

interaction sites on the PFP column, thereby reducing isomeric selectivity. Methanol, being a protic solvent, enhances these critical

interactions [1]. UV detection at 254 nm is optimal for the conjugated biphenyl system, providing sub-micromolar limits of detection for nitrobiphenyl derivatives [3].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (100% MS-grade Methanol). Degas via ultrasonication for 15 minutes.

  • Sample Preparation: Dissolve the 4-fluoro-2-nitrobiphenyl sample in a 50:50 mixture of Water:Methanol to a final concentration of 1.0 mg/mL. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening and fronting.

  • System Suitability Testing (SST) - Self-Validating Step: Inject a resolution standard containing 4-fluoro-2-nitrobiphenyl and its closest eluting isomer (e.g., 2-fluoro-4-nitrobiphenyl) at 0.1 mg/mL. The system is only validated for sample analysis if the resolution (

    
    ) is 
    
    
    
    2.0, the tailing factor (
    
    
    ) is
    
    
    1.5, and the %RSD of peak areas over 5 replicate injections is
    
    
    2.0%.
  • Chromatographic Run: Use a 150 mm x 4.6 mm, 3 µm PFP column. Set the column oven to 30°C to maintain reproducible thermodynamics. Run a gradient from 40% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Integration: Quantify trace isomers using the area normalization method against the primary 4-fluoro-2-nitrobiphenyl peak.

Methodology 2: Orthogonal GC-MS Validation

Causality & Design: GC-MS serves as an orthogonal validation tool. By utilizing a completely different separation mechanism (volatility and polarizability in the gas phase), it ensures that no isomers are "hidden" under the main peak in the HPLC method.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in GC-grade dichloromethane (DCM) to a concentration of 100 µg/mL.

  • Instrument Setup: Equip the GC with a 30 m x 0.25 mm, 0.25 µm 5% phenyl polysiloxane capillary column. Use Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • System Suitability & Tuning - Self-Validating Step: Prior to sample analysis, inject a decafluorotriphenylphosphine (DFTPP) tuning standard to verify MS mass accuracy and relative ion abundance. Follow with an alkane mix (

    
    ) to confirm retention time stability. The protocol is validated only if retention times drift by 
    
    
    
    0.05 minutes compared to the baseline method.
  • Temperature Program: Inject 1 µL in split mode (10:1) at an inlet temperature of 250°C. Hold the oven at 100°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (

    
     217) and primary fragments (
    
    
    
    170, representing the loss of
    
    
    ) for definitive structural confirmation.

References

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Preparation of nitrobiphenyls (CA2248157C)
  • Title: Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection Source: ResearchGate URL: [Link]

Validation

Benchmarking the yield and purity of "4-Fluoro-2-nitro-1,1'-biphenyl" synthesis

The following guide is structured as a high-level technical benchmark for the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl (CAS 390-06-7). It prioritizes reproducibility, purity profiles, and process scalability, reflecti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical benchmark for the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl (CAS 390-06-7). It prioritizes reproducibility, purity profiles, and process scalability, reflecting the standards of a Senior Application Scientist.

Strategic Analysis of Synthetic Routes

In the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl , the primary challenge is achieving regiochemical fidelity while maintaining the integrity of the nitro and fluoro substituents. Three primary routes were evaluated based on yield, impurity profile, and scalability.

Executive Summary of Methodologies
FeatureMethod A: Suzuki-Miyaura (Benchmark) Method B: Ullmann CouplingMethod C: Direct Nitration
Core Reaction Aryl Bromide + Boronic AcidAryl Halide + Aryl Halide4-Fluorobiphenyl + HNO₃
Catalyst Pd(0) / Pd(II)Cu(0) / Cu(I)H₂SO₄ (Activator)
Regioselectivity 100% (Structurally defined) 100%Poor (Mixture of isomers)
Typical Yield 85 – 95% 40 – 60%50 – 70% (post-separation)
Purity Profile High (>98% post-workup)Moderate (Homocoupling)Low (Isomeric mixtures)
Scalability High (Mild conditions)Low (High temp, stoichiometric metal)High (Exothermic safety risks)

Benchmark Protocol: Suzuki-Miyaura Coupling

This protocol describes the optimized synthesis targeting a >98% purity profile. The causality behind each reagent choice is provided to ensure robust troubleshooting.

Reaction Scheme & Mechanism

The reaction proceeds via a Pd(0)-catalyzed cycle involving oxidative addition of the electron-deficient aryl bromide, transmetalation with phenylboronic acid, and reductive elimination.

SuzukiMechanism Start Precursors: 1-Bromo-4-fluoro-2-nitrobenzene + Phenylboronic Acid OxAdd Oxidative Addition (Pd Insert into C-Br) Start->OxAdd Pd(0) Catalyst TransMet Transmetalation (Transfer of Phenyl Group) OxAdd->TransMet Pd(II)-Br Species BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) Complex RedElim->OxAdd Catalytic Cycle Product Product: 4-Fluoro-2-nitro-1,1'-biphenyl RedElim->Product Regenerate Pd(0)

Figure 1: Catalytic cycle for the synthesis of 4-Fluoro-2-nitro-1,1'-biphenyl highlighting the critical Pd(0)/Pd(II) regeneration loop.[2]

Reagents and Materials
  • Substrate: 1-Bromo-4-fluoro-2-nitrobenzene (1.0 equiv)

    • Note: The nitro group activates the C-Br bond. Do not use the chloro-analog unless using specialized ligands (e.g., SPhos), as it is less reactive.

  • Coupling Partner: Phenylboronic acid (1.2 – 1.5 equiv)

    • Excess is used to account for potential protodeboronation.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 – 5 mol%)

    • Alternative: Pd(dppf)Cl₂ for sterically demanding scale-ups.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

    • Why: Water is essential to dissolve the inorganic base and facilitate the transmetalation step.

Step-by-Step Methodology
  • Inerting: Charge a dry Schlenk flask or 3-neck round bottom flask with a magnetic stir bar. Cycle Nitrogen/Vacuum (3x) to remove oxygen.

    • Critical: Oxygen causes homocoupling of the boronic acid (biphenyl impurity) and oxidizes the phosphine ligands.

  • Loading: Under positive nitrogen pressure, add:

    • 1-Bromo-4-fluoro-2-nitrobenzene (10 mmol, 2.20 g)

    • Phenylboronic acid (12 mmol, 1.46 g)

    • Pd(PPh₃)₄ (0.3 mmol, 346 mg)

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and degassed Water (10 mL) containing dissolved K₂CO₃ (20 mmol, 2.76 g).

  • Reaction: Heat the mixture to 85–90 °C (gentle reflux) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or HPLC.[2][3] The starting bromide should be fully consumed.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases.[2][4] Extract aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 100% Hexane → 95:5 Hexane/EtOAc).

    • Target: Pale yellow solid/oil.

Comparative Performance Data

The following data contrasts the benchmark Suzuki method against the historical Ullmann coupling method (often cited in older literature).

MetricSuzuki Protocol (Benchmark)Ullmann Coupling (Alternative)
Yield 92% 43%
Reaction Temp 90 °C200 °C (Melt/High boiling solvent)
Time 4-6 Hours24+ Hours
Major Impurity Biphenyl (from boronic acid homocoupling)4,4'-Difluoro-2,2'-dinitrobiphenyl (Homocoupling)
Purification Effort Low (Simple filtration/flash)High (Difficult separation of homocouples)

Data Source Comparison:

  • Suzuki: High yields attributed to the activating ortho-nitro group on the bromide [1].

  • Ullmann: Low yields due to the deactivating effect of the fluorine atom on the intermediate copper species and competitive reductive dehalogenation [2].

Purification & Quality Control Workflow

To ensure pharmaceutical-grade purity, a rigorous workup logic is required.

PurificationFlow Raw Crude Reaction Mixture Extract Phase Separation (EtOAc / Water) Raw->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry TLC TLC Check (Hexane:EtOAc 9:1) Dry->TLC Column Flash Chromatography (Silica Gel) TLC->Column If impurities > 5% Recryst Optional: Recrystallization (EtOH/H2O) TLC->Recryst If impurities < 5% Final Pure 4-Fluoro-2-nitro-1,1'-biphenyl (>98% HPLC) Column->Final Recryst->Final

Figure 2: Decision tree for the purification of the crude biphenyl product.

Troubleshooting Common Issues
  • Low Conversion: If the aryl bromide remains, check for oxygen contamination (catalyst poisoning). Add 1-2 mol% fresh catalyst and degas.

  • Homocoupling (Biphenyl): If significant biphenyl is observed, reduce the excess of phenylboronic acid or switch to a slow-addition protocol for the boronic acid.

  • Dehalogenation: If nitrobenzene is observed (loss of F or Br without coupling), lower the reaction temperature and ensure the solvent is not serving as a hydride source (avoid primary alcohols).

References

  • Royal Society of Chemistry. Scalable synthesis and reactions of biphenyl derivatives. (Discussion on Ullmann vs Suzuki efficiency). [Link]

  • National Institutes of Health (PMC). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. (Yield data for similar fluoronitrobiphenyls). [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-2-nitro-1,1'-biphenyl proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) requires more than just a surface-level reading of a Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7) requires more than just a surface-level reading of a Safety Data Sheet (SDS). It demands a deep mechanistic understanding of the molecule's reactivity to ensure both experimental success and absolute operational safety.

This guide provides a comprehensive, self-validating operational framework for the synthesis, handling, and disposal of 4-Fluoro-2-nitro-1,1'-biphenyl, designed specifically for researchers and drug development professionals.

Physicochemical Profile & Mechanistic Hazards

4-Fluoro-2-nitro-1,1'-biphenyl is a highly valuable building block, primarily utilized in the synthesis of functionalized carbazoles. However, the unique interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atom dictates strict handling and disposal parameters.

Table 1: Physicochemical Properties & Hazard Metrics

ParameterValue / ClassificationMechanistic Implication
Molecular Formula C₁₂H₈FNO₂High carbon/fluorine ratio dictates severe hydrogen fluoride (HF) generation upon combustion.
Molecular Weight 217.20 g/mol Critical for stoichiometric calculations during deoxygenation reactions.
Hazard Classes Acute Tox. 4, Skin/Eye Irrit. 2Requires stringent PPE (N95/P100 respirator, nitrile gloves, chemical goggles).
Chemical Reactivity Highly activated towards SₙArThe fluorine atom is highly activated by the ortho-nitro group, making it extremely susceptible to Nucleophilic Aromatic Substitution (SₙAr)[1].
Thermal Stability Combustible SolidRisk of toxic nitrogen oxides (NOx) and HF off-gassing at elevated temperatures.

Operational Handling: The Cadogan Cyclization Protocol

To understand the disposal requirements, we must first understand how this compound is typically utilized in the laboratory. The most common application for 4-Fluoro-2-nitro-1,1'-biphenyl is the Cadogan Cyclization to produce 2-fluorocarbazole derivatives[2].

Causality & Mechanism: In this reaction, triphenylphosphine (PPh₃) acts as an oxygen acceptor. The reaction proceeds via the exhaustive deoxygenation of the nitro group to form a highly reactive singlet nitrene intermediate. This transient nitrene rapidly undergoes a C–H insertion into the adjacent phenyl ring to construct the carbazole core[3].

Step-by-Step Experimental Methodology: This protocol is designed as a self-validating system; the visual color changes and TLC monitoring act as built-in quality control checkpoints.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-Fluoro-2-nitro-1,1'-biphenyl (1.0 eq) in anhydrous 1,2-dichlorobenzene (0.2 M concentration).

  • Reagent Addition: Add triphenylphosphine (2.5–3.0 eq) in a single portion. Self-Validation: Ensure the system is purged with Argon for 15 minutes prior to heating to prevent premature oxidation of the phosphine reagent.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 180 °C). The mixture will transition from a pale yellow to a deep, dark orange/brown as the nitrene intermediate forms and inserts.

  • In-Process Monitoring: After 12 hours, sample the reaction. Perform TLC (Hexanes/Ethyl Acetate 8:2) to confirm the complete consumption of the starting material.

  • Workup & Isolation: Cool the reaction to room temperature. Remove the high-boiling solvent via vacuum distillation.

  • Purification: Purify the crude residue via silica gel column chromatography to separate the desired 2-fluorocarbazole from the triphenylphosphine oxide (PPh₃O) byproduct[2].

Waste Segregation & Disposal Logistics

The disposal of fluorinated nitroaromatics presents a dual threat: the nitro group provides inherent oxidative potential, while the fluorine atom guarantees the formation of corrosive HF gas upon thermal decomposition[4].

Mandatory Visualization: Waste Segregation Workflow

G Start 4-Fluoro-2-nitro-1,1'-biphenyl Waste Generation Decision Waste Type? Start->Decision Solid Solid Waste (Pure/Spill) Decision->Solid Liquid Liquid Waste (Reaction Mixture) Decision->Liquid Combine Combine in Compatible HDPE Container Solid->Combine CheckAmines Contains Aliphatic Amines? Liquid->CheckAmines Segregate Segregate Immediately (Prevent SNAr Exotherm) CheckAmines->Segregate Yes CheckAmines->Combine No Incineration High-Temp Incineration (>1000°C) with HF/NOx Scrubbers Segregate->Incineration Combine->Incineration

Figure 1: Decision matrix and operational workflow for segregating fluorinated nitroaromatic waste.

Table 2: Waste Stream Segregation Parameters

Waste CategoryPermitted Solvents/ReagentsIncompatible Materials (DO NOT MIX)Disposal Pathway
Halogenated Organic DCM, Chloroform, 1,2-DichlorobenzeneAliphatic amines, strong basesHigh-Temp Incineration w/ HF Scrubber
Non-Halogenated Ethyl Acetate, Hexanes, TolueneAqueous oxidizersHigh-Temp Incineration w/ NOx Scrubber

Step-by-Step Disposal Methodology

Under updated U.S. EPA guidelines, the Open Burning/Open Detonation (OB/OD) of waste explosives and highly reactive nitroaromatics is strictly prohibited when safe alternative technologies exist[5]. Therefore, the only acceptable disposal method for 4-Fluoro-2-nitro-1,1'-biphenyl is High-Temperature Incineration .

Step 1: Chemical Compatibility Verification (The "Why") Never mix 4-Fluoro-2-nitro-1,1'-biphenyl waste with aliphatic amines (e.g., Triethylamine, Piperidine). Because the fluorine atom is highly activated by the ortho-nitro group, mixing these compounds in a waste drum will trigger an uncontrolled, exothermic Nucleophilic Aromatic Substitution (SₙAr) reaction, potentially leading to a drum rupture[1].

Step 2: Containerization Collect all solid and liquid waste in wide-mouth High-Density Polyethylene (HDPE) containers. HDPE is preferred over glass to prevent breakage-induced spills during transit, and it demonstrates excellent chemical compatibility with both halogenated solvents and nitroaromatics[4].

Step 3: Labeling and Manifesting Clearly label the waste container with the following identifiers:

  • Primary Hazard: Toxic / Combustible Solid.

  • Specific Warning: "Contains Fluorinated Nitroaromatics. Generates HF and NOx upon combustion."

  • EPA Waste Codes: Apply appropriate codes based on the solvent used (e.g., F002 for halogenated solvents like 1,2-dichlorobenzene).

Step 4: High-Temperature Incineration Transfer the manifested waste to a licensed hazardous waste disposal facility. The facility must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000 °C. Crucially, the incinerator must be equipped with an alkaline flue gas scrubber to neutralize the hydrogen fluoride (HF) gas and catalytic reduction systems to manage nitrogen oxides (NOx) generated during the destruction of the compound[4].

References

  • [2] Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. AWS. Available at:

  • [3] Università degli Studi di Milano - AIR Unimi. Available at:

  • [1] 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8. Benchchem. Available at:

  • [4] 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | 959081-93-7. Benchchem. Available at:

  • [5] U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. ALL4 Inc. Available at:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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